Product packaging for Isoamyl Laurate(Cat. No.:CAS No. 6309-51-9)

Isoamyl Laurate

Cat. No.: B1219665
CAS No.: 6309-51-9
M. Wt: 270.5 g/mol
InChI Key: FVKRIDSRWFEQME-UHFFFAOYSA-N
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Description

3-methylbutyl dodecanoate is a fatty acid ester obtained by the formal condensation of dodecanoic acid with 3-methylbutan-1-ol. It has a role as a metabolite. It is functionally related to an isoamylol.
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B1219665 Isoamyl Laurate CAS No. 6309-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRIDSRWFEQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
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DSSTOX Substance ID

DTXSID3064221
Record name Dodecanoic acid, 3-methylbutyl ester
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Molecular Weight

270.5 g/mol
Source PubChem
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Physical Description

Liquid, colourless, oily liquid with a faint oily, fatty odour
Record name Dodecanoic acid, 3-methylbutyl ester
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Record name Isoamyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

311.00 to 312.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl dodecanoate
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Solubility

soluble in alcohol; insoluble in water
Record name Isoamyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.853-0.859
Record name Isoamyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

6309-51-9
Record name Isoamyl laurate
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Record name Dodecanoic acid, 3-methylbutyl ester
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Record name Isoamyl laurate
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Record name Dodecanoic acid, 3-methylbutyl ester
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Record name Dodecanoic acid, 3-methylbutyl ester
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Record name Isopentyl laurate
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Record name ISOAMYL LAURATE
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Record name 3-Methylbutyl dodecanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

mechanism of action of isoamyl laurate as an emollient

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Isoamyl Laurate as an Emollient

Introduction

This compound is the ester product of the reaction between isoamyl alcohol and lauric acid.[1][2] In cosmetic and dermatological formulations, it serves as a high-performance emollient, often utilized as a natural alternative to silicone oils like cyclomethicone.[1][3] Its primary function is to condition, soften, and smooth the skin by providing a protective barrier that mitigates water loss and improves skin texture.[4] This document provides a detailed examination of the physicochemical properties, mechanism of action, and evaluation methodologies pertinent to this compound's function as a skin conditioning agent.

Physicochemical Properties

This compound's efficacy as an emollient is fundamentally linked to its molecular structure and resulting physical properties. As a fatty acid ester, its long, saturated carbon chain imparts a hydrophobic character, while the ester group provides polarity. This amphiphilic nature governs its interaction with the skin's surface.

PropertyValueReference
INCI Name This compound
CAS Number 6309-51-9
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Appearance Colorless to light yellow oily liquid
Specific Gravity ~0.856 g/mL (at 25°C)
Boiling Point ~311-312°C
Solubility Insoluble in water; Soluble in alcohol and oils

Core Mechanism of Action

The primary mechanism of action for this compound as an emollient is the formation of a semi-occlusive, hydrophobic film on the surface of the stratum corneum. This action leads to two critical outcomes for skin barrier function: reduction of transepidermal water loss (TEWL) and improvement in skin texture.

3.1 Reduction of Transepidermal Water Loss (TEWL)

The stratum corneum, the outermost layer of the epidermis, acts as the principal barrier against excessive water loss from the body. Emollients like this compound form a lipid film that reinforces this barrier. This film does not completely block water evaporation but slows its rate, allowing the stratum corneum to retain moisture and remain hydrated. By preventing dehydration, this compound helps maintain the skin's integrity and flexibility.

3.2 Interaction with the Stratum Corneum

The emollient properties of this compound are also a result of its direct interaction with the intercellular lipid matrix of the stratum corneum, which is primarily composed of ceramides, cholesterol, and free fatty acids. Topically applied lipids can integrate with this matrix, potentially improving its structure and function. The chemical structure of this compound allows it to spread easily and fill the spaces between desquamating corneocytes, creating a smoother, softer skin surface. This lubricating action reduces friction and improves the tactile feel of the skin.

cluster_0 Mechanism of Action cluster_1 Primary Effects cluster_2 Clinical Outcome IL This compound (Topical Application) Film Forms Hydrophobic Film on Stratum Corneum IL->Film SC Interacts with Intercellular Lipids IL->SC TEWL Reduces Transepidermal Water Loss (TEWL) Film->TEWL Semi-occlusion Texture Fills Inter-Corneocyte Gaps (Improves Texture) SC->Texture Lubrication Hydration Increased Skin Hydration & Flexibility TEWL->Hydration Feel Improved Skin Feel (Softness, Smoothness) Texture->Feel

Caption: Mechanism of this compound as an emollient.

Experimental Protocols for Efficacy Evaluation

The performance of an emollient is quantified through a series of standardized biophysical and sensory evaluation protocols.

4.1 Protocol for Measuring Transepidermal Water Loss (TEWL)

TEWL is a critical measure of skin barrier function. The protocol involves the use of an open-chamber evaporimeter (e.g., Tewameter®).

  • Subject Acclimatization: Subjects rest for at least 30 minutes in a room with controlled temperature (e.g., 22 ± 2°C) and humidity (e.g., 30-40%).

  • Test Site Demarcation: Standardized areas (e.g., 2x2 cm) are marked on the volar forearm.

  • Baseline Measurement: A baseline TEWL reading (g/m²/h) is taken from each test site before product application.

  • Product Application: A precise amount of the emollient (e.g., 2 mg/cm²) is applied evenly to the designated test site. One site is left untreated as a control.

  • Post-Application Measurements: TEWL is measured at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application to determine the effect of the emollient on water loss compared to the untreated control site.

4.2 Protocol for Measuring Skin Hydration

Skin hydration is assessed by measuring the electrical capacitance of the stratum corneum, which correlates with its water content. A Corneometer® is a standard instrument for this purpose.

  • Subject Acclimatization & Site Demarcation: Same as the TEWL protocol.

  • Baseline Measurement: Baseline skin hydration is measured in arbitrary units (A.U.) from each test site.

  • Product Application: A standardized amount of the emollient is applied. An untreated control site is maintained.

  • Post-Application Measurements: Hydration levels are measured at set time points post-application to quantify the moisturizing effect of the product over time.

4.3 Protocol for Sensory Profile Analysis

The sensory characteristics of an emollient are crucial for consumer acceptance and are evaluated using trained sensory panels. Quantitative Descriptive Analysis (QDA) is a common methodology.

  • Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., spreadability, gloss, stickiness, oiliness, after-feel) on a linear scale (e.g., 0-100).

  • Sample Preparation: Samples of the emollient are blinded and coded.

  • Product Evaluation: Panelists apply a standardized amount of the product to their skin (e.g., volar forearm).

  • Attribute Scoring: Panelists rate the intensity of each predefined sensory attribute during and after application at specified times.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile (e.g., spider-web plot) that visually represents the emollient's textural and feel characteristics.

cluster_workflow Experimental Workflow for Emollient Efficacy Testing Start Start: Recruit Qualified Subjects Acclimate Acclimatize Subjects (Controlled Temp/Humidity) Start->Acclimate Demarcate Demarcate Test Sites (e.g., Volar Forearm) Acclimate->Demarcate Baseline Measure Baseline - TEWL (Evaporimeter) - Hydration (Corneometer) Demarcate->Baseline Apply Apply Standardized Dose of this compound (Control site remains untreated) Baseline->Apply Measure Measure at Time Intervals (e.g., T=1h, 2h, 4h, 8h) - TEWL - Hydration - Sensory Profile (Trained Panel) Apply->Measure Analyze Data Analysis: Compare vs. Baseline & Control Measure->Analyze End End: Determine Efficacy (Moisturization, Barrier Repair) Analyze->End cluster_sensory Sensory & Formulation Relationships Core This compound (Ester Structure) Spread High Spreadability Core->Spread Visc Low Viscosity Core->Visc Polarity Medium Polarity Core->Polarity Feel Light, Silky Skin Feel Spread->Feel Absorb Fast Absorption Visc->Absorb Grease Non-Greasy / Non-Sticky Visc->Grease Solvent Good Solvent (UV Filters, Pigments) Polarity->Solvent Compat High Compatibility Polarity->Compat

References

isoamyl laurate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on isoamyl laurate, a versatile ester with applications in various scientific and industrial fields. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and relevant workflows.

Core Chemical Identifiers

IdentifierValue
CAS Number 6309-51-9[1][2][3]
IUPAC Name 3-methylbutyl dodecanoate[4]
Synonyms Isopentyl laurate, 3-Methylbutyl dodecanoate, Isoamyl dodecanoate, Dodecanoic acid, 3-methylbutyl ester[1]
Molecular Formula C17H34O2
Molecular Weight 270.45 g/mol

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference and comparison.

PropertyValueSource
Appearance Colorless to light yellow, oily liquid
Odor Faint, oily, fatty, with waxy and wine-like notes
Density 0.856 g/mL at 25 °C
Boiling Point 170 °C at 2 mmHg
Melting Point Approximately -30 °C
Flash Point > 230 °F (> 110 °C)
Refractive Index n20/D 1.436
Solubility Insoluble in water; soluble in ethanol and other organic solvents

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of lauric acid with isoamyl alcohol.

Materials:

  • Lauric acid (1 mole equivalent)

  • Isoamyl alcohol (1.05-6 mole equivalents)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a mixture of methanesulfonate and trifluoroacetate (0.1%-5% by weight of the mixed reactants)

  • Reaction flask equipped with a reflux condenser, water separator (Dean-Stark apparatus), and thermometer

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • Reactant Charging: In a reaction flask, combine lauric acid and isoamyl alcohol.

  • Initiation of Reaction: Begin heating and stirring the mixture. Continue until the lauric acid has completely melted.

  • Catalyst Addition: Introduce the acid catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature of 110-140 °C and maintain this temperature for 5-14 hours, with continuous stirring. Water produced during the reaction will be collected in the water separator. The reaction is considered complete when water is no longer being collected.

  • Purification: Upon completion of the reaction, allow the mixture to cool. The product is then purified by vacuum distillation. The fraction collected between 140-150 °C under a vacuum of -0.090 to -0.100 MPa is this compound.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

G Workflow for this compound Synthesis A Reactant Preparation (Lauric Acid & Isoamyl Alcohol) B Fischer Esterification (Acid Catalyst, 110-140°C) A->B Mixing C Reaction Monitoring (Water Removal) B->C Reaction Progress D Crude Product C->D Completion E Vacuum Distillation D->E Purification Step F Purified this compound E->F Final Product

Caption: Synthesis and Purification Workflow of this compound.

References

solubility profile of isoamyl laurate in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility Profile of Isoamyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing performance.

Introduction to this compound

This compound (CAS 6309-51-9), the ester of isoamyl alcohol and lauric acid, is a non-greasy emollient prized for its light, silky feel, often serving as a natural alternative to silicones.[1][2][3][4] Chemically known as 3-methylbutyl dodecanoate, it is a colorless to pale yellow liquid with the molecular formula C₁₇H₃₄O₂.[5] Its primary functions in formulations include acting as a skin-conditioning agent, texture enhancer, and an effective solvent for UV filters and pigments. The compound's hydrophobic nature, a result of its long carbon chain, dictates its solubility profile, making it highly soluble in organic solvents and oils while being insoluble in water.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents. The data presented below is crucial for formulators selecting appropriate solvent systems to achieve desired product characteristics.

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventChemical ClassSolubility ( g/100 mL)Solubility (g/L)Reference
CyclohexanoneKetone102.921029.24
AcetoneKetone70.35703.46
n-ButanolAlcohol55.05550.45
IsopropanolAlcohol55.34553.38
EthanolAlcohol52.07520.7
Ethyl AcetateEster50.81508.11
n-PropanolAlcohol50.51505.09
Triethyl OrthoformateEster36.30363.01
MethanolAlcohol32.62326.23
Propylene GlycolGlycol25.47254.74
m-XyleneAromatic Hydrocarbon20.34203.43
DichloromethaneHalogenated Hydrocarbon14.49144.94
n-OctanolAlcohol14.20141.97
AcetonitrileNitrile12.27122.73
Isobutyl AcetateEster11.79117.9
1,2-DichlorobenzeneHalogenated Hydrocarbon8.9989.94

Qualitative Solubility Profile

Beyond quantitative data, the general solubility behavior of this compound is well-established:

  • Water: It is consistently reported as insoluble in water. An estimated water solubility is approximately 0.01354 mg/L at 25°C.

  • Alcohols: It is soluble in various alcohols, including ethanol.

  • Oils: this compound is described as oil-soluble and miscible with all oils, making it an excellent component for the oil phase of emulsions.

  • Organic Solvents: It is readily soluble in a wide range of organic solvents.

Experimental Protocol: Isothermal Equilibrium Solubility Method

The following section details a standard methodology for determining the solubility of a liquid ester like this compound in various solvents. This protocol is based on the common "shake-flask" or isothermal equilibrium method.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials and Equipment:

  • High-purity this compound (>97%)

  • Analytical grade solvents

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle. For stable emulsions or fine dispersions, centrifugation at the same temperature may be required to achieve clear phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution) using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved micro-droplets or solid impurities.

  • Dilution: Accurately dilute the filtered aliquot with a known volume of a suitable solvent (one in which both the solute and the original solvent are fully miscible) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Calculation: Calculate the concentration of this compound in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL, g/L, or mol/L.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound is illustrated below.

G prep Preparation equil Equilibration prep->equil sub_prep1 Add excess this compound to known volume of solvent sep Phase Separation equil->sep sub_equil1 Agitate in thermostatic shaker at constant temperature (e.g., 24-72h) quant Quantification sep->quant sub_sep1 Settle or Centrifuge at constant temperature sub_quant1 Prepare accurate dilution of the filtered sample sub_prep2 Seal vial sub_prep1->sub_prep2 sub_sep2 Withdraw and filter clear supernatant sub_sep1->sub_sep2 sub_quant2 Analyze via calibrated method (e.g., GC-FID) sub_quant1->sub_quant2 sub_quant3 Calculate solubility from concentration data sub_quant2->sub_quant3 inv1 inv2 inv3

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

An In-depth Technical Guide to Isoamyl Laurate: Molecular Weight and Chemical Formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental chemical properties of isoamyl laurate, specifically its molecular weight and chemical formula. This information is crucial for professionals in research, science, and drug development for purposes of material identification, characterization, and formulation.

Quantitative Data Summary

The key quantitative chemical identifiers for this compound are summarized in the table below for clear and easy reference.

PropertyValue
Molecular Weight270.45 g/mol [1][2]
Chemical FormulaC17H34O2[3][4]
CAS Number6309-51-9[3]

Chemical Identity and Structure

This compound is the ester formed from the reaction of isoamyl alcohol and lauric acid. Its chemical structure is defined by a 17-carbon chain. The IUPAC name for this compound is 3-methylbutyl dodecanoate. Other synonyms include isopentyl laurate and iso-amyl n-dodecanoate.

The linear formula is CH3(CH2)10CO2CH2CH2CH(CH3)2. This structure contributes to its properties as a non-oily, silky emollient, often used as a natural alternative to silicones in various skincare and hair care applications.

References

Methodological & Application

Enzymatic Synthesis of Isoamyl Laurate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoamyl laurate, the ester of isoamyl alcohol and lauric acid, is a valuable emollient and fragrance ingredient widely used in the cosmetics, food, and pharmaceutical industries.[1][2][3] Its synthesis via enzymatic catalysis using lipases offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of this compound using lipase catalysts, intended for researchers, scientists, and professionals in drug development and related fields. Lipases, particularly from microbial sources, have demonstrated significant potential in catalyzing the esterification of isoamyl alcohol and lauric acid.[4] Factors such as the choice of lipase, immobilization techniques, and reaction conditions play a crucial role in achieving high yields and purity.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₃₄O₂[5]
Molecular Weight270.45 g/mol
AppearanceColorless to light yellow oily liquid
OdorFaint, oily, fatty, with waxy and sometimes peach-like notes
DensityApproximately 0.856 - 0.870 g/mL at 25 °C
Boiling Point~190 °C at 20 mmHg (2666 Pa); ~260-270 °C at atmospheric pressure
Refractive Index~1.436 at 20 °C
SolubilitySoluble in ethanol and other organic solvents; insoluble in water

Comparative Performance of Lipase Catalysts

The selection of the lipase source is critical for optimizing the synthesis of this compound. The following table summarizes the performance of various microbial lipases immobilized on silica hydroxyethylcellulose (SiO₂-HEC) in a solvent-free system.

Lipase SourceMolar Conversion of Lauric Acid (%)Molar Conversion of Isoamyl Alcohol (%)Reaction Time (h)Ester Concentration (mol/L)Productivity (mmol/h)
Candida rugosa8362482.450
Pseudomonas fluorescens8870482.450
Burkholderia cepacia8969482.348
Rhizopus oryzae8264242.396
Penicillium camembertii8265722.129

Data adapted from a study on the enzymatic synthesis of this compound. All reactions were conducted at 45°C with an equimolar ratio of substrates and mechanical agitation.

Experimental Protocols

Protocol 1: Immobilization of Lipase on Epoxy-Activated Silica Support

This protocol describes the covalent immobilization of lipase onto an epoxy-activated silica support, which provides a stable and reusable biocatalyst.

Materials:

  • Silica gel

  • 3-Aminopropyltriethoxysilane (APTES)

  • Glutaraldehyde solution (25% in water)

  • Lipase solution (e.g., from Rhizopus oryzae)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Acetone

  • Deionized water

Procedure:

  • Support Pre-treatment: Activate the silica gel by washing with an appropriate solvent and drying.

  • Silanization: Add 1 g of silica gel to 20 mL of a 15% (v/v) solution of APTES in acetone. Incubate at 50°C for 2 hours with magnetic stirring. This step introduces amino groups to the silica surface.

  • Washing: Wash the silanized silica gel thoroughly with acetone and then deionized water to remove excess APTES.

  • Activation with Glutaraldehyde: Suspend the silanized silica in a 1% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.5). The glutaraldehyde acts as a cross-linking agent. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with constant stirring.

  • Washing: Wash the glutaraldehyde-activated silica support extensively with 0.1 M phosphate buffer (pH 7.5) to remove any unbound glutaraldehyde.

  • Enzyme Immobilization: Add 1.0 g of the activated support to 10 mL of 0.1 M phosphate buffer (pH 7.5) containing the desired concentration of lipase solution (e.g., 20 mg/mL). Incubate at 30°C for 60 minutes with constant stirring.

  • Final Washing: Wash the immobilized lipase several times with 0.1 M phosphate buffer (pH 7.5) to remove any unbound enzyme.

  • Drying: Dry the immobilized lipase at 60°C to a constant weight. The prepared biocatalyst is now ready for use in the synthesis of this compound.

G cluster_prep Support Preparation cluster_immob Immobilization Silica Silica Gel Silanized_Silica Silanized Silica Silica->Silanized_Silica APTES in Acetone Activated_Silica Glutaraldehyde-Activated Silica Silanized_Silica->Activated_Silica Glutaraldehyde Solution Immobilized_Lipase Immobilized Lipase Activated_Silica->Immobilized_Lipase Lipase Incubation Lipase Lipase Solution Lipase->Immobilized_Lipase

Caption: Workflow for Lipase Immobilization.

Protocol 2: Solvent-Free Enzymatic Synthesis of this compound

This protocol details the esterification reaction in a solvent-free system, which is an environmentally friendly approach that can lead to higher product concentrations.

Materials:

  • Immobilized lipase (prepared as in Protocol 1 or a commercial preparation like Novozym 435)

  • Lauric acid

  • Isoamyl alcohol

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reactant Preparation: In a closed reaction vessel (e.g., a 50 mL screw-capped flask), add lauric acid and isoamyl alcohol. A common starting point is an equimolar ratio (1:1).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 4-12% (w/w) of the total substrate mass.

  • Reaction Conditions: Place the reaction vessel in a temperature-controlled shaker incubator. Set the temperature to 45°C and the agitation to 450 rpm.

  • Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by adding molecular sieves to the reaction mixture or by performing the reaction under vacuum.

  • Reaction Monitoring: Take samples from the reaction mixture at regular intervals (e.g., every 12 or 24 hours) to monitor the progress of the reaction. The consumption of lauric acid and the formation of this compound can be quantified using gas chromatography (see Protocol 4).

  • Reaction Termination: The reaction is typically run for a period of 24 to 72 hours, or until the conversion rate plateaus.

  • Catalyst Recovery: After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration or centrifugation. The recovered catalyst can be washed and reused in subsequent batches.

  • Product Purification: The resulting mixture, containing this compound, unreacted substrates, and byproducts, can be purified as described in Protocol 3.

G Reactants Lauric Acid + Isoamyl Alcohol Reactor Reaction Vessel (45°C, 450 rpm) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Monitoring Reaction Monitoring (GC) Reactor->Monitoring Separation Catalyst Separation (Filtration/Centrifugation) Reactor->Separation Product Crude this compound Separation->Product Purification Purification Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Enzymatic Synthesis Workflow.

Protocol 3: Purification of this compound by Vacuum Distillation

This protocol is for the purification of this compound from the crude reaction mixture.

Materials:

  • Crude this compound mixture

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

  • Charging the Flask: Transfer the crude this compound mixture into the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 2-10 mbar is typically used for fatty acid ester distillation.

  • Heating: Begin heating the mixture in the distillation flask using a heating mantle. The boiling point of this compound under vacuum is significantly lower than its atmospheric boiling point. For example, at approximately 20 mmHg (2666 Pa), the boiling point is around 190°C.

  • Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature at the distillation head to ensure the desired fraction is being collected.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the distilled this compound using gas chromatography (Protocol 4).

G Crude_Product Crude this compound Distillation_Apparatus Vacuum Distillation Apparatus Crude_Product->Distillation_Apparatus Purified_Product Purified this compound Distillation_Apparatus->Purified_Product Residue Residue (Unreacted Substrates) Distillation_Apparatus->Residue Heating Heating Heating->Distillation_Apparatus Vacuum Vacuum Application Vacuum->Distillation_Apparatus

Caption: Purification by Vacuum Distillation.

Protocol 4: Analysis of this compound by Gas Chromatography (GC)

This protocol provides a general method for the quantification of this compound and the monitoring of the esterification reaction.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a polar column like Carbowax 20M or a non-polar column)

  • Carrier gas (e.g., hydrogen, helium, or nitrogen)

  • Internal standard (optional, for improved quantification)

  • Solvent for sample dilution (e.g., hexane or methylene chloride)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent. If using an internal standard, add a known amount to the sample.

  • GC Conditions:

    • Column: Select a column suitable for the analysis of fatty acid esters.

    • Injector Temperature: Typically set to 250°C.

    • Detector Temperature: Typically set to 250°C for an FID.

    • Oven Temperature Program: A temperature ramp may be used to achieve good separation. For example, starting at 90°C and ramping up.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 40 cm/sec for hydrogen).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to isoamyl alcohol, lauric acid, and this compound based on their retention times, which can be determined by injecting standards of each compound. Quantify the components by integrating the peak areas. The conversion of substrates and the yield of the product can be calculated from this data.

Conclusion

The enzymatic synthesis of this compound using lipase catalysts is a promising and sustainable method for the production of this important specialty chemical. By carefully selecting the lipase, optimizing the immobilization procedure, and controlling the reaction conditions, high conversion rates and product yields can be achieved. The protocols provided in this document offer a comprehensive guide for researchers to successfully perform and analyze the enzymatic synthesis of this compound in a laboratory setting. Further optimization of the presented protocols may be necessary depending on the specific lipase used and the desired scale of production.

References

Application Notes and Protocols for the Synthesis of Isoamyl Laurate in Supercritical Carbon Dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl laurate in a supercritical carbon dioxide (scCO₂) medium. This environmentally friendly method offers a promising alternative to conventional solvent-based synthesis, yielding a product valued in the food, cosmetic, and pharmaceutical industries for its flavor and emollient properties.

Introduction

This compound is an ester known for its fruity aroma and its utility as a non-greasy emollient.[1] The synthesis of this compound through enzymatic catalysis in supercritical carbon dioxide presents numerous advantages, including mild reaction conditions, enhanced mass transfer, and simplified downstream processing due to the tunable solvent properties of scCO₂.[2][3] This method is considered a "green" chemistry approach, avoiding the use of hazardous organic solvents.[4][5] Lipases, particularly immobilized forms like Novozym 435, have demonstrated efficacy in catalyzing the esterification of lauric acid and isoamyl alcohol in this medium.

Reaction and Signaling Pathway

The synthesis of this compound is a reversible esterification reaction catalyzed by a lipase. The enzyme facilitates the reaction between the carboxylic acid group of lauric acid and the hydroxyl group of isoamyl alcohol, forming an ester bond and releasing a molecule of water. The use of scCO₂ as a solvent can influence the reaction equilibrium and kinetics.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_products Products Lauric_Acid Lauric Acid Lipase Immobilized Lipase (e.g., Novozym 435) Lauric_Acid->Lipase Binds to active site Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alcohol->Lipase Binds to active site Isoamyl_Laurate This compound Lipase->Isoamyl_Laurate Catalyzes Esterification Water Water Lipase->Water Releases scCO2 Supercritical CO₂ scCO2->Lipase Provides reaction medium Enhances mass transfer

Caption: Enzymatic esterification of this compound in scCO₂.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on the synthesis of this compound and similar esters in supercritical carbon dioxide.

Table 1: Effect of Different Lipases on this compound Synthesis in scCO₂

LipaseSupportMaximum Conversion (%)Reference
Novozym 435Immobilized37
Lipolase 100TImmobilizedLower than Novozym 435
Candida rugosaFreeLower than Novozym 435

Table 2: Influence of Reaction Parameters on this compound Synthesis using Novozym 435 in scCO₂

ParameterOptimal Value/RangeEffect on ConversionReference
Temperature40-45 °CConversion decreases at higher temperatures
Reaction Time2-3 hoursEquilibrium is reached within this timeframe
Molar Ratio (Alcohol:Acid)Excess alcohol does not inhibitA sharp initial increase in conversion is observed
Water ContentMinimalExcess water significantly reduces conversion
Pressure10 - 30 MPaCan influence reaction rate and phase behavior

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound in a laboratory-scale supercritical fluid reactor.

Materials and Equipment
  • Reactants: Lauric acid (≥98%), Isoamyl alcohol (≥98%)

  • Enzyme: Immobilized lipase (e.g., Novozym 435)

  • Solvent: Supercritical grade carbon dioxide

  • Apparatus:

    • High-pressure supercritical fluid reactor (batch or continuous) equipped with temperature and pressure controls, a stirrer, and a sampling outlet.

    • High-pressure pump for CO₂ delivery.

    • Syringe pump for introducing liquid reactants.

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analysis.

    • Analytical balance.

Experimental Workflow Diagram

G Start Start Reactor_Prep Reactor Preparation: - Clean and dry the reactor vessel. - Weigh and add immobilized lipase. Start->Reactor_Prep Reactant_Loading Reactant Loading: - Accurately weigh lauric acid and isoamyl alcohol. - Load reactants into the reactor. Reactor_Prep->Reactant_Loading Sealing Seal the Reactor Reactant_Loading->Sealing Pressurization Pressurization: - Introduce CO₂ into the reactor. - Bring to the desired operating pressure (e.g., 10-20 MPa). Sealing->Pressurization Heating Heating: - Heat the reactor to the target temperature (e.g., 40-45°C). Pressurization->Heating Reaction Reaction: - Start stirring. - Maintain constant temperature and pressure for the desired duration (e.g., 2-3 hours). Heating->Reaction Sampling Periodic Sampling (Optional): - Withdraw small samples for kinetic analysis. Reaction->Sampling Depressurization Depressurization: - Slowly release the CO₂ pressure. Reaction->Depressurization Sampling->Reaction Product_Recovery Product Recovery: - Open the reactor and collect the product mixture. Depressurization->Product_Recovery Analysis Analysis: - Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of reactants and yield of this compound. Product_Recovery->Analysis End End Analysis->End

Caption: Step-by-step workflow for this compound synthesis.

Detailed Protocol
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor vessel to remove any contaminants.

    • Accurately weigh the desired amount of immobilized lipase (e.g., Novozym 435) and place it inside the reactor.

  • Reactant Loading:

    • Weigh the stoichiometric or desired molar ratio of lauric acid and isoamyl alcohol.

    • Introduce the reactants into the reactor vessel containing the lipase.

  • System Assembly and Pressurization:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Begin to pump high-purity carbon dioxide into the reactor.

    • Gradually increase the pressure to the desired setpoint (e.g., 15 MPa).

  • Reaction Execution:

    • Once the desired pressure is reached, heat the reactor to the optimal temperature (40-45 °C).

    • Initiate stirring to ensure proper mixing of the reactants and catalyst in the supercritical medium.

    • Maintain the set temperature and pressure for the duration of the reaction (typically 2-3 hours).

    • If kinetic data is required, small samples can be carefully withdrawn at specific time intervals through the sampling port.

  • Product Recovery and Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Slowly and carefully depressurize the reactor by venting the CO₂.

    • Open the reactor and collect the liquid product mixture.

    • The immobilized enzyme can be recovered by filtration for potential reuse.

    • Analyze the product mixture using gas chromatography (GC) to quantify the amounts of unreacted lauric acid, isoamyl alcohol, and the produced this compound. This will allow for the calculation of the percentage conversion and yield.

Gas Chromatography (GC) Analysis Protocol
  • Column: A suitable capillary column for separating fatty acid esters (e.g., a polar column).

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 90 °C) and ramp up to a final temperature that allows for the elution of all components.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methylene chloride or hexane) before injection.

  • Quantification: Use external or internal standards to create a calibration curve for accurate quantification of reactants and products.

Conclusion

The synthesis of this compound in supercritical carbon dioxide using immobilized lipases is a highly promising and sustainable method. By carefully controlling the reaction parameters as outlined in these notes, researchers can achieve efficient conversion and high-purity product. This technology aligns with the principles of green chemistry and offers significant potential for industrial applications in the flavor, fragrance, and cosmetic sectors.

References

Application Notes and Protocols: Isoamyl Laurate as a Silicone Alternative in Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isoamyl laurate as a natural and biodegradable alternative to silicones (e.g., cyclomethicone, dimethicone) in research and development formulations. The following sections detail the physicochemical properties, comparative performance metrics, and experimental protocols to evaluate its efficacy in various applications, including skincare, haircare, and topical drug delivery systems.

Introduction to this compound

This compound is an ester of isoamyl alcohol and lauric acid, derived from renewable vegetable sources such as coconut and sugar beet.[1][2] It is a clear, colorless to pale yellow, low-viscosity liquid with a light, non-greasy, and silky skin feel, making it an excellent candidate to replace cyclomethicone and dimethicone in cosmetic and pharmaceutical formulations.[3][4] Its biodegradability and natural origin are significant advantages for developing eco-friendly and "clean" formulations.[5]

Key Attributes:

  • Sensory Profile: Provides a smooth, velvety, and powdery after-feel similar to silicones, without the occlusive feel.

  • Spreadability: Exhibits high spreadability, which can enhance the uniform application of active ingredients.

  • Solubility: Soluble in oils and ethanol, making it versatile for various formulation types.

  • Functionality: Acts as an emollient, skin-conditioning agent, and solubilizer for lipophilic actives and UV filters.

  • Stability: It is a stable ingredient with a good shelf life when stored in a cool, dark place.

Comparative Data: this compound vs. Silicones

While direct head-to-head comparative studies are limited, the following tables summarize the expected and reported physicochemical and sensory properties of this compound, cyclomethicone, and dimethicone based on available data.

Table 1: Physicochemical Properties

PropertyThis compoundCyclomethicone (D5)Dimethicone (10 cSt)
INCI Name This compoundCyclopentasiloxaneDimethicone
Origin Vegetable-derivedSyntheticSynthetic
Appearance Clear, colorless to yellowish liquidClear, colorless liquidClear, colorless liquid
Viscosity (at 25°C) ~4.8 mPa·s~4.0 mPa·s10 mPa·s
Specific Gravity (at 25°C) ~0.856 g/mL~0.956 g/mL~0.935 g/mL
Volatility Non-volatileVolatileNon-volatile
Solubility Oil, EthanolAliphatic, chlorinated solventsAliphatic, chlorinated solvents
Biodegradability Readily biodegradableNot readily biodegradableNot readily biodegradable

Table 2: Performance and Sensory Characteristics

CharacteristicThis compoundCyclomethicone (D5)Dimethicone (10 cSt)
Spreadability HighVery HighHigh
Skin Feel Light, silky, velvety, non-greasy, powdery finishLight, silky, smooth, fast-evaporating, dry finishSmooth, lubricating, can feel slightly oily at higher viscosities
Absorption FastFast (due to evaporation)Moderate
Residue on Skin Minimal, non-tackyMinimal to noneSlight, can be managed by formulation
Occlusivity Low, forms a breathable filmLow, forms a breathable filmLow to moderate, forms a breathable film
Hair Care Benefits Conditioning, detangling, adds shine without buildupDetangling, adds shine, provides a silky feelConditioning, detangling, adds shine, can cause buildup over time

Experimental Protocols

The following protocols are designed to provide a framework for the quantitative and qualitative comparison of this compound with silicone-based emollients in research formulations.

Sensory Panel Analysis

Objective: To quantitatively assess and compare the sensory attributes of formulations containing this compound and a benchmark silicone (e.g., cyclomethicone or dimethicone).

Methodology:

  • Panelist Selection: Recruit a panel of 10-15 trained sensory assessors.

  • Formulation Preparation: Prepare simple oil-in-water emulsion bases containing 5% w/w of this compound, 5% w/w of cyclomethicone, and 5% w/w of dimethicone. A control formulation with no emollient should also be prepared.

  • Application: Apply a standardized amount (e.g., 0.1 mL) of each formulation to a designated area on the panelists' forearms.

  • Evaluation: Panelists will evaluate the formulations based on the attributes listed in Table 3 at specified time points (e.g., immediately after application, and at 1, 5, and 10-minute intervals).

  • Scoring: Use a labeled magnitude scale (LMS) from 0 (none) to 100 (very strong) for each attribute.

Table 3: Sensory Attributes for Evaluation

AttributeDescription
Pick Up Firmness, cohesiveness, stickiness of the product in the container.
Appearance Gloss, integrity of shape.
Rub-out Spreadability, wetness, thickness, oiliness, absorbency.
Afterfeel Amount of residue, gloss, slipperiness, stickiness, waxiness, powderiness, oiliness, silicone-like feel, greasiness.
Spreadability Assessment (Parallel-Plate Extensometry)

Objective: To quantitatively measure and compare the spreadability of this compound and silicone-based emollients.

Methodology:

  • Apparatus: Two circular glass plates, a weight (e.g., 50g), and a ruler or caliper.

  • Sample Preparation: Place 1 mL of the test emollient (this compound, cyclomethicone, or dimethicone) at the center of the bottom glass plate.

  • Procedure:

    • Carefully place the top glass plate over the sample.

    • Place the weight on the center of the top plate.

    • After a set time (e.g., 1 minute), measure the diameter of the spread circle.

    • Calculate the spreadability area (S) using the formula: S = πr².

  • Data Analysis: Compare the spreadability areas of the different emollients. A larger area indicates greater spreadability.

Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of this compound and silicones on skin barrier function and hydration.

Methodology:

  • Instrumentation: Corneometer® for skin hydration and Tewameter® for TEWL measurements.

  • Subjects: A panel of volunteers with normal to dry skin.

  • Procedure:

    • Establish baseline measurements for skin hydration and TEWL on designated areas of the forearms.

    • Apply a standardized amount of the test formulations (as prepared in 3.1).

    • Measure skin hydration and TEWL at regular intervals (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: Compare the changes in skin hydration and TEWL from baseline for each formulation. An increase in hydration and a decrease in TEWL indicate improved skin barrier function.

In Vitro Skin Penetration Study (Franz Diffusion Cell)

Objective: To evaluate the potential of this compound to influence the skin penetration of an active ingredient compared to silicones.

Methodology:

  • Apparatus: Franz diffusion cells.

  • Skin Model: Excised human or animal skin.

  • Formulation: Prepare formulations containing a model active ingredient (e.g., caffeine) with this compound, cyclomethicone, or dimethicone as the emollient.

  • Procedure:

    • Mount the skin in the Franz diffusion cells.

    • Apply the formulation to the donor compartment.

    • Collect samples from the receptor fluid at predetermined time points.

    • Analyze the concentration of the active ingredient in the receptor fluid using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Calculate the flux and permeability coefficient of the active ingredient for each formulation to determine the effect of the emollient on penetration.

Signaling Pathways and Mechanistic Considerations

While this compound primarily functions as an emollient by forming a protective layer on the skin, its ability to improve skin hydration and barrier function can indirectly influence cellular signaling pathways involved in skin health. Proper hydration is crucial for the enzymatic processes involved in keratinocyte differentiation and the synthesis of intercellular lipids, which are essential for a healthy stratum corneum.

A compromised skin barrier can lead to increased transepidermal water loss and inflammation. By providing an optimal environment for cellular function through improved hydration, emollients like this compound can support the signaling pathways that regulate keratinocyte proliferation and differentiation, leading to a strengthened skin barrier. For instance, moisturization has been shown to affect the expression of keratins, which are key structural proteins in the epidermis.

Skin_Barrier_Function cluster_0 Formulation Application cluster_1 Skin Surface cluster_2 Epidermal Response (Keratinocytes) cluster_3 Outcome This compound This compound Protective Film Formation Protective Film Formation This compound->Protective Film Formation Reduced TEWL Reduced TEWL Protective Film Formation->Reduced TEWL Increased Skin Hydration Increased Skin Hydration Reduced TEWL->Increased Skin Hydration Optimal Environment for Enzymatic Activity Optimal Environment for Enzymatic Activity Increased Skin Hydration->Optimal Environment for Enzymatic Activity Enhanced Keratinocyte Differentiation Enhanced Keratinocyte Differentiation Optimal Environment for Enzymatic Activity->Enhanced Keratinocyte Differentiation Increased Lipid Synthesis Increased Lipid Synthesis Optimal Environment for Enzymatic Activity->Increased Lipid Synthesis Improved Stratum Corneum Integrity Improved Stratum Corneum Integrity Enhanced Keratinocyte Differentiation->Improved Stratum Corneum Integrity Increased Lipid Synthesis->Improved Stratum Corneum Integrity Strengthened Skin Barrier Strengthened Skin Barrier Improved Stratum Corneum Integrity->Strengthened Skin Barrier

Caption: Influence of this compound on Skin Barrier Function.

Experimental_Workflow Start Start Formulation_Preparation Formulation Preparation (this compound vs. Silicones) Start->Formulation_Preparation Characterization Physicochemical Characterization Formulation_Preparation->Characterization Sensory_Analysis Sensory Panel Analysis Formulation_Preparation->Sensory_Analysis Performance_Testing Performance Testing Formulation_Preparation->Performance_Testing Data_Analysis Data Analysis & Comparison Characterization->Data_Analysis Sensory_Analysis->Data_Analysis Spreadability Spreadability Assessment Performance_Testing->Spreadability Hydration_TEWL Skin Hydration & TEWL Performance_Testing->Hydration_TEWL Penetration In Vitro Skin Penetration Performance_Testing->Penetration Spreadability->Data_Analysis Hydration_TEWL->Data_Analysis Penetration->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion End End Conclusion->End

References

Formulating Stable Oil-in-Water Emulsions with Isoamyl Laurate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water (O/W) emulsions using isoamyl laurate. This versatile, plant-derived ester serves as a lightweight, non-greasy emollient and an effective alternative to silicones in a variety of skincare, haircare, and drug delivery systems.[1][2][3][4] This document outlines the principles of incorporating this compound into O/W emulsions, detailed experimental protocols for preparation and characterization, and illustrative data to guide formulation development.

Introduction to this compound in O/W Emulsions

This compound is the ester of isoamyl alcohol and lauric acid, presenting as a clear, low-viscosity liquid with a neutral scent.[1] Its primary function in cosmetic and pharmaceutical formulations is as an emollient, providing a silky, smooth skin feel without greasiness. In the context of O/W emulsions, this compound offers several advantages:

  • Enhanced Sensory Profile: It improves the spreadability of emulsions and reduces tackiness, contributing to a more elegant final product.

  • Silicone Alternative: Its lightweight and fast-absorbing nature make it an excellent natural substitute for cyclomethicone and other volatile silicones.

  • Solubilizing Properties: this compound can act as a solvent for lipophilic active ingredients and UV filters, aiding their incorporation into formulations.

  • Stability Contribution: While not an emulsifier itself, its medium polarity and good miscibility with other cosmetic ingredients can contribute to the overall stability of an emulsion system.

Key Formulation Considerations

The stability of an O/W emulsion is influenced by several factors, including the oil-to-water ratio, the type and concentration of the emulsifier, and the processing conditions. When formulating with this compound, the following should be considered:

  • Emulsifier Selection: The choice of emulsifier is critical. A combination of a primary emulsifier and a co-emulsifier/stabilizer is often recommended. The required Hydrophile-Lipophile Balance (HLB) of the emulsifier system will depend on the overall composition of the oil phase.

  • This compound Concentration: Typical usage levels for this compound in leave-on skincare emulsions range from 1% to 20%. The concentration will impact the sensory properties and may influence the viscosity and droplet size of the emulsion.

  • Processing: High-shear homogenization is generally required to create fine and uniform oil droplets within the aqueous phase, leading to improved stability.

Illustrative Quantitative Data

The following tables provide representative data on how varying formulation parameters can influence the physical characteristics of an O/W emulsion containing this compound. Note: This data is illustrative and actual results will vary depending on the specific ingredients and processing conditions used.

Table 1: Effect of this compound Concentration on Emulsion Properties

This compound (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Viscosity (cP)Sensory Feel
52500.251500Lightweight, fast-absorbing
102800.281800Smooth, slightly more emollient
153200.312200Richer feel, good spreadability
203500.352500Very emollient, luxurious feel

Table 2: Influence of Emulsifier System on Emulsion Stability

Primary Emulsifier (3% w/w)Co-Emulsifier (1.5% w/w)Mean Droplet Size (nm)Zeta Potential (mV)Stability after 30 days @ 45°C
Glyceryl Stearate SECetearyl Alcohol310-25Slight creaming
Polysorbate 60Cetyl Alcohol270-35Stable, no separation
LecithinStearic Acid290-40Stable, no separation

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a stable O/W emulsion with this compound.

Protocol for Preparation of an O/W Emulsion (Hot Process)

This protocol describes a standard hot-process method for creating an O/W emulsion.

Materials and Equipment:

  • Oil Phase:

    • This compound

    • Primary Emulsifier (e.g., Glyceryl Stearate SE)

    • Co-Emulsifier/Stabilizer (e.g., Cetearyl Alcohol)

    • Other lipophilic ingredients (e.g., antioxidants, oil-soluble actives)

  • Aqueous Phase:

    • Deionized Water

    • Humectant (e.g., Glycerin)

    • Thickener (e.g., Xanthan Gum)

  • Cool-Down Phase:

    • Preservative

    • Fragrance (optional)

    • Heat-sensitive active ingredients

  • Equipment:

    • Two heat-resistant beakers

    • Water bath or heating mantle

    • High-shear homogenizer (e.g., rotor-stator type)

    • Overhead stirrer

    • Calibrated digital scale

    • pH meter

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients.

    • In a separate beaker, disperse the thickener in the deionized water and add the other aqueous phase ingredients.

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to 75-80°C. Stir both phases gently until all solid components are melted and uniformly dispersed.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer at a moderate speed.

    • Once all of the aqueous phase has been added, increase the homogenization speed and continue for 3-5 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently.

  • Addition of Cool-Down Phase:

    • Once the emulsion has cooled to below 40°C, add the preservative, fragrance, and any heat-sensitive active ingredients.

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary.

    • Homogenize briefly at a low speed to ensure all ingredients are well-dispersed.

G cluster_prep Phase Preparation cluster_heating Heating (75-80°C) cluster_emulsification Emulsification cluster_cooling Cooling cluster_cooldown Cool-Down Phase Addition (<40°C) cluster_final Finalization Oil Phase Oil Phase Heated Oil Phase Heated Oil Phase Oil Phase->Heated Oil Phase Aqueous Phase Aqueous Phase Heated Aqueous Phase Heated Aqueous Phase Aqueous Phase->Heated Aqueous Phase High-Shear Homogenization High-Shear Homogenization Heated Oil Phase->High-Shear Homogenization Heated Aqueous Phase->High-Shear Homogenization Cooling with Gentle Stirring Cooling with Gentle Stirring High-Shear Homogenization->Cooling with Gentle Stirring Add Preservatives & Actives Add Preservatives & Actives Cooling with Gentle Stirring->Add Preservatives & Actives Final Emulsion Final Emulsion Add Preservatives & Actives->Final Emulsion G cluster_eval Stability & Quality Evaluation Emulsion Sample Emulsion Sample Macroscopic Evaluation Macroscopic Evaluation Emulsion Sample->Macroscopic Evaluation Microscopic Analysis Microscopic Analysis Emulsion Sample->Microscopic Analysis Droplet Size & PDI Droplet Size & PDI Emulsion Sample->Droplet Size & PDI Zeta Potential Zeta Potential Emulsion Sample->Zeta Potential Viscosity Measurement Viscosity Measurement Emulsion Sample->Viscosity Measurement Homogeneity Homogeneity Macroscopic Evaluation->Homogeneity Droplet Morphology Droplet Morphology Microscopic Analysis->Droplet Morphology Stability Prediction Stability Prediction Droplet Size & PDI->Stability Prediction Electrostatic Stability Electrostatic Stability Zeta Potential->Electrostatic Stability Rheological Profile Rheological Profile Viscosity Measurement->Rheological Profile

References

Application Notes and Protocols for Developing Anhydrous Formulations with Isoamyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of anhydrous formulations utilizing isoamyl laurate. This document outlines the physicochemical properties of this compound, detailed experimental protocols for formulation development, and methods for the evaluation of the final product.

Introduction to this compound in Anhydrous Formulations

This compound is the ester of isoamyl alcohol and lauric acid, often derived from natural sources like coconut and sugar beet.[1] It is a light, non-greasy emollient with a silky skin feel, making it an excellent candidate for anhydrous formulations where sensory attributes are crucial.[2][3] Its properties as a solvent and texture enhancer also contribute to the stability and aesthetic appeal of waterless products.[4][5] Anhydrous formulations offer several advantages, including enhanced stability for water-sensitive active pharmaceutical ingredients (APIs), the potential for preservative-free systems, and unique sensory experiences.

Key Attributes of this compound:

  • Emollient: Softens and soothes the skin by forming a protective layer that reduces water loss.

  • Texture Enhancer: Imparts a lightweight, velvety, and non-greasy feel to formulations.

  • Solvent: Can aid in dissolving lipophilic active ingredients and other excipients.

  • Spreadable: Improves the application and spreadability of topical products.

  • Silicone Alternative: Often used as a natural substitute for silicones due to its smoothing properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.

PropertyValueReferences
INCI Name This compound
Chemical Name 3-methylbutyl dodecanoate
CAS Number 6309-51-9
Molecular Formula C17H34O2
Molecular Weight 270.45 g/mol
Appearance Colorless to light yellow, oily liquid
Odor Faint, oily, fatty
Solubility Insoluble in water; Soluble in organic solvents like ethanol.
Density Approximately 0.856 g/mL at 25 °C
Boiling Point Approximately 260-270 °C
Melting Point Approximately -30 °C
Refractive Index Approximately 1.436 at 20 °C
Volatility Non-volatile

Experimental Protocols

This section provides detailed methodologies for the key experiments required to develop and evaluate anhydrous formulations containing this compound.

Formulation Development Workflow

The development of an anhydrous formulation follows a logical progression of steps, from raw material assessment to final product characterization.

G A Raw Material Characterization (API and Excipients) B Solubility Studies (API in this compound & other excipients) A->B C Prototype Formulation Development (Varying ratios of components) B->C D Physical and Chemical Characterization (Appearance, pH, etc.) C->D E Viscosity and Rheological Studies D->E F In Vitro Release Testing (IVRT) D->F G Accelerated Stability Studies D->G H Final Formulation Selection E->H F->H G->H

Anhydrous Formulation Development Workflow
Protocol for Solubility Determination

Objective: To determine the saturation solubility of the Active Pharmaceutical Ingredient (API) in this compound and other potential excipients to ensure a physically stable formulation.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Other anhydrous excipients (e.g., other esters, oils, silicones)

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for API quantification

  • Centrifuge

Procedure:

  • Accurately weigh a known amount of the selected solvent (e.g., 2 g of this compound) into a series of vials.

  • Add increasing amounts of the API to each vial.

  • Securely cap the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25 °C and 32 °C, to mimic room and skin surface temperatures).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved API.

  • For vials containing undissolved solids, centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the API concentration using a validated HPLC method.

  • The highest concentration of the API in a clear solution represents the saturation solubility.

Data Presentation:

ExcipientTemperature (°C)API Solubility (mg/g)Observations
This compound25
32
Excipient A25
32
Excipient B25
32
Protocol for Accelerated Stability Testing

Objective: To evaluate the physical and chemical stability of the anhydrous formulation under stressed conditions to predict its shelf-life.

Materials:

  • Anhydrous formulation prototypes

  • Appropriate packaging (tubes, jars, etc.)

  • Stability chambers set to various temperature and humidity conditions

  • Viscometer

  • pH meter (for dispersions in a suitable solvent)

  • Microscope

  • HPLC system for API quantification

Procedure:

  • Package the prototype formulations in the intended final packaging.

  • Place the samples in stability chambers under the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH (Control)

    • 4°C ± 2°C (for observing potential crystallization)

    • Freeze-thaw cycling (e.g., 3 cycles of -10°C for 24 hours followed by 25°C for 24 hours).

  • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate the following parameters:

    • Appearance: Color, clarity, homogeneity, and signs of separation or crystallization.

    • Odor: Any changes from the initial scent.

    • Viscosity: Measure the viscosity as described in Protocol 3.4.

    • API Content: Quantify the API concentration using a validated HPLC method to assess chemical degradation.

    • Microscopic Evaluation: Observe a sample under a microscope for any changes in crystal structure or phase separation.

Data Presentation:

ParameterTime Point4°C25°C/60%RH40°C/75%RHFreeze-Thaw
Appearance 0
1 month
3 months
Odor 0
1 month
3 months
Viscosity (cP) 0
1 month
3 months
API Content (%) 0
1 month
3 months
Protocol for Viscosity Measurement

Objective: To characterize the flow behavior of the anhydrous formulation.

Materials:

  • Anhydrous formulation

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath

Procedure:

  • Equilibrate the formulation to the desired temperature (e.g., 25 °C) using a water bath.

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Carefully lower the spindle into the sample, ensuring it is immersed to the specified mark without introducing air bubbles.

  • Allow the spindle to rotate at a set speed until a stable reading is obtained.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the formulation.

Data Presentation:

FormulationTemperature (°C)SpindleSpeed (RPM)Viscosity (cP)
Prototype 12510
20
50
Prototype 22510
20
50
Protocol for In Vitro Release Testing (IVRT)

Objective: To evaluate the rate and extent of API release from the anhydrous formulation, which is a critical performance indicator.

G A Prepare Franz Diffusion Cell (Receptor Medium, Membrane) B Apply Formulation to Membrane A->B C Assemble Cell and Start Stirring B->C D Sample Receptor Medium at Predetermined Time Points C->D E Analyze Samples (e.g., by HPLC) D->E F Calculate Cumulative Release and Plot vs. √Time E->F

In Vitro Release Testing (IVRT) Workflow

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (selected based on API solubility to maintain sink conditions)

  • Magnetic stir bars and stirrer plate

  • Constant temperature circulator

  • Syringes and collection vials

  • HPLC system for API quantification

Procedure:

  • Degas the receptor medium to remove dissolved air.

  • Fill the receptor chamber of the Franz diffusion cell with the receptor medium and place a magnetic stir bar inside.

  • Mount the synthetic membrane onto the cell, ensuring no air bubbles are trapped underneath.

  • Equilibrate the cells to 32 °C ± 1 °C.

  • Accurately apply a known amount of the anhydrous formulation (e.g., 300 mg) evenly onto the membrane surface.

  • Clamp the donor and receptor chambers together.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor medium through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the API concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against the square root of time.

Data Presentation:

Time (hours)√Time (h^0.5)Cumulative API Released (μg/cm²)
0.5
1
2
4
6
8

Safety Considerations

This compound is generally considered safe for use in cosmetic and personal care products. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a versatile and functional excipient for the development of elegant and stable anhydrous formulations. The protocols outlined in these application notes provide a systematic approach to formulating with this compound and evaluating the critical quality attributes of the final product. By carefully characterizing the solubility, stability, rheology, and in vitro release of the formulation, researchers can develop high-quality anhydrous drug products with desirable performance and sensory characteristics.

References

Troubleshooting & Optimization

optimizing reaction conditions for isoamyl laurate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoamyl Laurate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on . It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of lauric acid and isoamyl alcohol. The most common methods include:

  • Classical Fischer Esterification: This method involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]

  • Enzymatic Synthesis: This approach utilizes lipases (e.g., Novozym 435, Rhizopus oryzae lipase) as biocatalysts, often in a solvent-free medium or in supercritical carbon dioxide.[3][4][5] This method is advantageous due to its mild reaction conditions and high selectivity.

  • Microwave-Assisted Synthesis: This technique can accelerate the reaction rate and improve efficiency compared to conventional heating methods.

Q2: What is the optimal molar ratio of lauric acid to isoamyl alcohol?

A2: The optimal molar ratio can vary depending on the synthesis method. In chemical synthesis, an excess of one reactant is often used to drive the equilibrium towards the product. Ratios from 1:1.05 to 1:6 (lauric acid:isoamyl alcohol) have been reported to achieve high yields. For enzymatic synthesis, ratios are also varied, with some studies using equimolar amounts while others use an excess of the alcohol, such as a 1:2.5 molar ratio.

Q3: Which catalysts are most effective for this synthesis?

A3: For chemical synthesis, catalysts include mixtures of methanesulfonates and trifluoroacetates (e.g., zinc or copper salts), which have been shown to produce high yields. Strong acids like sulfuric acid are also commonly used. In enzymatic synthesis, immobilized lipases are popular choices, with Novozym 435 and lipases from Rhizopus oryzae demonstrating high efficiency.

Q4: What are the typical reaction temperatures and times?

A4: Reaction conditions are highly dependent on the chosen catalyst:

  • Chemical Synthesis: Temperatures typically range from 110°C to 140°C, with reaction times between 5 and 14 hours.

  • Enzymatic Synthesis: This method operates under milder conditions, with temperatures usually between 30°C and 50°C. Reaction times can vary significantly, from a few hours to over 72 hours to reach equilibrium.

Troubleshooting Guide

Problem 1: The reaction yield is lower than expected.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have reached equilibrium.

    • Solution: Extend the reaction time. Monitor the reaction progress by measuring the amount of water produced or by using techniques like gas chromatography (GC) to analyze aliquots. For Fischer esterification, remember that it is a reversible reaction.

  • Possible Cause 2: Water Inhibition (Enzymatic Synthesis). The water produced as a byproduct can inhibit lipase activity and shift the equilibrium back towards the reactants.

    • Solution: Remove water from the reaction medium as it forms. This can be achieved by using a Dean-Stark apparatus in chemical synthesis or by adding molecular sieves to the reaction mixture in enzymatic synthesis.

  • Possible Cause 3: Suboptimal Molar Ratio. An inappropriate ratio of alcohol to acid can limit the conversion.

    • Solution: Optimize the molar ratio of isoamyl alcohol to lauric acid. Using an excess of the alcohol can help drive the reaction forward. However, a very large excess may complicate purification.

  • Possible Cause 4: Inefficient Catalyst. The catalyst may be inactive or used in an insufficient amount.

    • Solution: For chemical synthesis, ensure the catalyst is not expired and is used at an appropriate concentration (typically 0.1% to 5% by weight). For enzymatic synthesis, verify the activity of the lipase and consider increasing the enzyme loading.

Problem 2: The final product has a high acid value.

  • Possible Cause: Presence of Unreacted Lauric Acid. A high acid value indicates that unreacted lauric acid remains in the product. This is a common issue when strong acid catalysts are used, as they can be difficult to remove completely.

    • Solution 1: Purification. Wash the crude product with a dilute basic solution, such as aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to neutralize and remove the acidic components.

    • Solution 2: Vacuum Distillation. Purify the final product by vacuum distillation to separate the this compound from the less volatile lauric acid.

Problem 3: The product has a peculiar odor.

  • Possible Cause: Residual Reactants or Byproducts. The odor is likely due to residual isoamyl alcohol or unreacted lauric acid.

    • Solution: After washing with a basic solution to remove lauric acid, wash the product with water to remove any remaining salts. Then, dry the organic phase. If the odor persists, perform vacuum distillation to remove residual isoamyl alcohol.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Chemical Synthesis Conditions

CatalystMolar Ratio (Lauric Acid:Isoamyl Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Zinc Methanesulfonate / Zinc Trifluoroacetate1:2.5125699.5
Copper Methanesulfonate / Copper Trifluoroacetate1:1.251301499.2
Mixed Methanesulfonate/Trifluoroacetate1:1.05 - 1:6110 - 1405 - 14Up to 100
Sulfuric Acid1:13600.2~90.7

Table 2: Enzymatic Synthesis Conditions

Lipase SourceMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion/YieldReference
Novozym 435Varied40 - 452 - 337% (Max Conversion)
Rhizopus oryzae1:14572High Performance
Candida antarctica (Novozym 435)0.8:1308Optimal (4.4 mmol/g)
Thermomyces lanuginosus1:2.54550.5~70%

Experimental Protocols

Protocol 1: Chemical Synthesis via Fischer Esterification

  • Setup: Assemble a reaction flask equipped with a thermometer, a reflux condenser, and a Dean-Stark apparatus to collect the water byproduct.

  • Reactants: Charge the reaction flask with lauric acid and isoamyl alcohol. A molar ratio of 1:1.5 (lauric acid to isoamyl alcohol) is a common starting point.

  • Catalyst Addition: Add an acid catalyst (e.g., 1-2% by weight of concentrated sulfuric acid or a mixed metal salt catalyst).

  • Reaction: Heat the mixture to reflux (typically 110-140°C) with continuous stirring. Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted lauric acid.

    • Wash with brine (saturated NaCl solution) and then dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation, collecting the fraction that distills at 140-150°C under vacuum (-0.090 to -0.100 MPa).

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

  • Reactants: In a sealed flask, combine lauric acid and isoamyl alcohol (e.g., equimolar ratio or with an excess of alcohol).

  • Biocatalyst: Add the immobilized lipase (e.g., Novozym 435, 4-12% by weight of total reactants).

  • Water Removal: Add molecular sieves (e.g., 9 wt%) to adsorb the water produced during the reaction.

  • Reaction: Incubate the mixture in a shaker at the optimal temperature for the enzyme (e.g., 45°C) with mechanical agitation (e.g., 450 rpm) for the required duration (e.g., 24-72 hours).

  • Purification:

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

    • The remaining mixture can be purified by vacuum distillation if necessary to remove unreacted starting materials.

Visual Guides

G cluster_workflow Experimental Workflow: Chemical Synthesis reactants 1. Charge Reactants (Lauric Acid & Isoamyl Alcohol) catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (110-140°C) Collect Water Byproduct catalyst->reflux workup 4. Neutralization & Washing (Base Wash, Brine Wash) reflux->workup purify 5. Purification (Vacuum Distillation) workup->purify product Final Product (this compound) purify->product

Caption: General workflow for the chemical synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_time Was reaction time sufficient? start->check_time check_water Was water removed effectively? check_time->check_water Yes sol_time Increase reaction time and monitor progress. check_time->sol_time No check_ratio Is the molar ratio optimal? check_water->check_ratio Yes sol_water Use Dean-Stark (chemical) or molecular sieves (enzymatic). check_water->sol_water No check_catalyst Is catalyst active/sufficient? check_ratio->check_catalyst Yes sol_ratio Optimize molar ratio, consider excess alcohol. check_ratio->sol_ratio No sol_catalyst Verify catalyst activity or increase loading. check_catalyst->sol_catalyst No end Improved Yield sol_time->end sol_water->end sol_ratio->end sol_catalyst->end

References

Technical Support Center: Preventing Ester Crystallization in Experimental Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing ester crystallization in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What causes ester crystallization in my formulation?

A1: Ester crystallization is primarily driven by a state of supersaturation, where the concentration of the ester in a solvent exceeds its equilibrium solubility.[1] This is a common challenge with amorphous formulations, which are thermodynamically unstable and possess higher free energy compared to their crystalline counterparts, making them prone to crystallization over time.[2]

Key factors that can induce crystallization include:

  • Temperature Fluctuations: Cooling a saturated solution can decrease the ester's solubility, leading to supersaturation and subsequent crystallization.[3]

  • Solvent Evaporation: As solvent evaporates from the formulation, the concentration of the ester increases, potentially exceeding its solubility limit.[4]

  • High Drug Loading: Higher concentrations of the ester in the formulation increase the likelihood of reaching supersaturation.[5]

  • Presence of Nucleation Sites: Impurities or even scratches on the container surface can act as sites for crystal nucleation to begin.

  • pH Changes: The solubility of some esters can be pH-dependent, and a shift in pH can trigger crystallization.

  • Ester Hydrolysis: Esters can react with water (hydrolysis) to form a carboxylic acid and an alcohol, which can alter the formulation's properties and potentially lead to crystallization of the unhydrolyzed ester or the new components.

Q2: How can I prevent my ester from crystallizing?

A2: Preventing ester crystallization typically involves several strategies aimed at either reducing the driving force for crystallization or inhibiting the kinetics of crystal nucleation and growth.

Common prevention strategies include:

  • Use of Polymeric Inhibitors: Polymers are frequently used to inhibit crystallization. They can work by increasing the viscosity of the formulation, which slows down molecular mobility, or by interacting with the ester molecules to disrupt the formation of a crystal lattice.

  • Formation of Amorphous Solid Dispersions (ASDs): Dispersing the ester in a polymer matrix at a molecular level creates an ASD. The polymer physically separates the ester molecules, preventing them from aggregating and crystallizing.

  • Solvent Selection: Choosing a solvent system where the ester has good solubility and remains stable is crucial. Sometimes, a co-solvent system is used to improve stability.

  • Control of Environmental Conditions: Maintaining consistent temperature and humidity during storage is critical. Low moisture levels are particularly important to prevent hydrolysis.

  • Addition of Surfactants: Surfactants can help to stabilize the formulation and prevent the ester from precipitating out of solution.

Q3: What are Amorphous Solid Dispersions (ASDs) and how do they prevent crystallization?

A3: Amorphous Solid Dispersions (ASDs) are systems where the active pharmaceutical ingredient (API), in this case, an ester, is dispersed in an amorphous state within a polymer matrix. This molecular-level dispersion prevents the ester molecules from aligning into an ordered crystalline structure. The polymer acts as a physical barrier, inhibiting both nucleation (the initial formation of crystals) and crystal growth. The selection of an appropriate polymer is critical for the long-term stability of the ASD.

Q4: How do I choose the right polymer to prevent crystallization?

A4: The selection of a suitable polymer depends on several factors, including its interaction with the ester, its ability to inhibit nucleation and/or growth, and its miscibility with the drug. Polymers that can form hydrogen bonds with the ester are often effective. The hydrophobicity of the polymer relative to the drug can also play a significant role in its effectiveness. It has been observed that polymers with a moderate level of hydrophobicity can be ideal for inhibiting crystal growth in supersaturated solutions.

Troubleshooting Guides

Issue 1: My ester formulation is clear initially but becomes cloudy or forms precipitates over time.

Possible Cause Troubleshooting Step
Delayed Crystallization The formulation is likely in a supersaturated state and is slowly crystallizing. Consider adding a crystallization inhibitor, such as a polymer (e.g., HPMC, PVP), to stabilize the supersaturated solution.
Temperature Fluctuations Store the formulation at a constant, controlled temperature. Avoid cycles of heating and cooling.
Slow Solvent Evaporation Ensure the container is tightly sealed to prevent solvent loss over time.
Ester Hydrolysis Minimize the water content in your formulation and store it in a dry environment. Consider using desiccants in the storage container.

Issue 2: Crystals form immediately upon cooling my ester solution.

Possible Cause Troubleshooting Step
High Degree of Supersaturation The cooling rate may be too fast, or the solution is too concentrated. Try a slower, more controlled cooling rate. You can also try reducing the initial concentration of the ester.
Insufficient Solvent The ester may not be fully dissolved at the higher temperature. Ensure complete dissolution before cooling. If necessary, use a larger volume of solvent.
Presence of Seed Crystals Ensure all glassware is scrupulously clean to avoid introducing nucleation sites. Filtering the hot solution before cooling can sometimes help.

Issue 3: My amorphous solid dispersion (ASD) is showing signs of crystallization.

Possible Cause Troubleshooting Step
Poor Polymer Selection The chosen polymer may not be effectively stabilizing the amorphous ester. Screen different polymers with varying properties (e.g., hydrophobicity, hydrogen bonding capacity).
Phase Separation The ester and polymer may not be fully miscible, leading to drug-rich domains that can crystallize. Characterize the miscibility using techniques like Differential Scanning Calorimetry (DSC).
Moisture Absorption Amorphous systems can be hygroscopic. Moisture can act as a plasticizer, increasing molecular mobility and promoting crystallization. Store the ASD under dry conditions.

Data Presentation: Efficacy of Polymeric Inhibitors

The following table summarizes the impact of different polymers on the crystallization of the drug Rotigotine in a patch formulation. The data highlights how the choice of polymer and drug loading can significantly affect the time until crystallization is observed.

FormulationDrug Loading (% w/w)Crystallization Nucleation Time (Days)Maximum Crystal Growth Rate (µm/h)
ROT only605-
ROT-Poloxamer 188608-
ROT only80-6.56
ROT-Poloxamer 18880-3.97
ROT-Soluplus80> 90No crystals observed
ROT-Soluplus-TPGS80> 90No crystals observed
Data adapted from a study on Rotigotine patch formulations.

Experimental Protocols

Protocol 1: Characterization of Ester Crystallinity using Differential Scanning Calorimetry (DSC)

Objective: To determine the physical state (crystalline or amorphous) of an ester formulation and to identify melting and crystallization events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the ester formulation into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point of the crystalline ester.

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • Amorphous State: The thermogram of a fully amorphous sample will show a glass transition (a step change in the baseline) but no melting peak.

    • Crystalline State: A crystalline sample will exhibit a sharp endothermic peak corresponding to its melting point. The area under the peak is proportional to the heat of fusion.

    • Crystallization Event: A broad exothermic peak during the heating scan indicates that an amorphous sample is crystallizing as it is heated.

Protocol 2: Analysis of Ester Crystallinity by Powder X-ray Diffraction (PXRD)

Objective: To identify the presence of crystalline material in an ester formulation.

Methodology:

  • Sample Preparation: Gently grind the solid ester formulation into a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Instrument Setup: Place the sample holder into the PXRD instrument.

  • Data Acquisition:

    • Set the X-ray source (commonly CuKα radiation).

    • Define the angular range for the scan (e.g., 5-40° 2θ).

    • Set the step size (e.g., 0.02°) and scan speed.

  • Data Analysis:

    • Crystalline Material: A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles.

    • Amorphous Material: An amorphous sample will not produce sharp peaks but will instead show a broad, diffuse halo.

    • The presence of sharp peaks in the diffractogram of a supposedly amorphous formulation indicates that crystallization has occurred.

Protocol 3: Determination of Nucleation Induction Time

Objective: To assess the ability of a formulation to resist nucleation and crystallization from a supersaturated solution.

Methodology:

  • Sample Preparation: Prepare a supersaturated solution of the ester in the relevant solvent or medium. This can be achieved by dissolving the ester at a higher temperature and then rapidly cooling it to the experimental temperature.

  • Instrument Setup: Use an instrument capable of maintaining a constant temperature and monitoring the turbidity or transmissivity of the solution over time (e.g., a Crystal16 instrument).

  • Measurement:

    • Maintain the supersaturated solution at a constant temperature and with consistent stirring.

    • Monitor the solution for the first sign of turbidity, which indicates the formation of nuclei.

    • The time elapsed from the creation of the supersaturated state to the detection of the first crystals is the nucleation induction time.

  • Data Analysis:

    • Longer induction times indicate a greater resistance to nucleation and better stability of the supersaturated state.

    • By measuring induction times at different levels of supersaturation, a nucleation rate can be determined.

Visualizations

G cluster_causes Primary Causes of Crystallization cluster_consequences Consequences cluster_prevention Prevention Strategies Supersaturation Supersaturation Crystallization Ester Crystallization Supersaturation->Crystallization Solvent Optimize Solvent System Supersaturation->Solvent Reduces HighEnergy High Free Energy (Amorphous State) HighEnergy->Crystallization Temp Temperature Fluctuations Temp->Supersaturation SolventLoss Solvent Evaporation SolventLoss->Supersaturation Impurities Impurities/ Nucleation Sites Impurities->Crystallization Provides nucleation sites Polymers Add Polymeric Inhibitors Crystallization->Polymers Inhibits ASD Formulate as ASD Crystallization->ASD Prevents Storage Control Storage Conditions Crystallization->Storage Minimizes

Caption: Factors leading to ester crystallization and corresponding prevention strategies.

G cluster_solution Solution Troubleshooting cluster_asd ASD Troubleshooting Start Ester Crystallization Observed CheckFormulation Is it a solution or an amorphous solid dispersion (ASD)? Start->CheckFormulation SolutionPath Troubleshoot Solution CheckFormulation->SolutionPath Solution ASDPath Troubleshoot ASD CheckFormulation->ASDPath ASD CheckSolvent Evaluate Solvent System (Solubility, Co-solvents) SolutionPath->CheckSolvent CheckPolymer Evaluate Polymer Choice (Miscibility, Drug-Polymer Interactions) ASDPath->CheckPolymer AddInhibitor Add Crystallization Inhibitor (e.g., Polymer, Surfactant) CheckSolvent->AddInhibitor ControlConditions Control Storage Conditions (Temperature, Humidity) AddInhibitor->ControlConditions Analyze Characterize Crystallinity (DSC, PXRD) ControlConditions->Analyze CheckProcess Optimize ASD Preparation Method (e.g., Spray Drying, HME) CheckPolymer->CheckProcess ControlASDStorage Control Storage Conditions (Especially Humidity) CheckProcess->ControlASDStorage ControlASDStorage->Analyze

Caption: Troubleshooting workflow for addressing ester crystallization issues.

G Start Start: Ester Formulation PrepareSample 1. Prepare Supersaturated Solution Start->PrepareSample Equilibrate 2. Equilibrate at Target Temperature in Instrument PrepareSample->Equilibrate Monitor 3. Monitor Turbidity/ Transmissivity vs. Time Equilibrate->Monitor Detect 4. Detect Onset of Crystallization (Cloud Point) Monitor->Detect Calculate 5. Calculate Induction Time (Time to Cloud Point) Detect->Calculate Crystals Detected End End: Stability Assessment Calculate->End

Caption: Experimental workflow for determining nucleation induction time.

References

investigating stability issues of isoamyl laurate in emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting stability issues of isoamyl laurate in emulsion formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in emulsions?

This compound is an ester of isoamyl alcohol and lauric acid, often derived from renewable sources like coconut or sugar beet.[1][2] In emulsions, it functions primarily as a lightweight, non-greasy emollient that imparts a silky, smooth skin feel, making it a popular natural alternative to silicones.[2][3] It also enhances the spreadability of formulations.[4] While it can contribute to the overall stability of an emulsion, its primary role is sensory modification.

Q2: Is this compound an emulsifier?

No, this compound is not an emulsifier. It is an oil-soluble emollient that forms part of the oil phase in an emulsion. While it has some amphiphilic properties due to its ester linkage that can contribute to interfacial stabilization, it requires a primary emulsifying system to create a stable emulsion.

Q3: What is the recommended usage level for this compound in emulsions?

The typical usage level for this compound in skincare and body care emulsions ranges from 1.0% to 20%. For hair care applications, a lower concentration of 0.5% to 1.5% is often used. The optimal concentration will depend on the desired sensory properties and the overall composition of the formulation.

Q4: What is the optimal pH range for emulsions containing this compound?

Emulsions formulated with this compound are generally stable within a pH range of 4.0 to 8.0. Significant deviations outside this range may impact the stability of the emulsifying system and the overall integrity of the emulsion.

Q5: Can this compound cause a decrease in emulsion viscosity?

Yes, as a highly polar oil, this compound can decrease the viscosity of emulsions or surfactant-based products. This should be taken into account during the development phase, and the use of thickeners or stabilizers may be necessary to achieve the desired final viscosity.

Troubleshooting Guide: Emulsion Stability Issues

This guide addresses common stability problems that may be encountered when formulating emulsions with this compound.

Issue 1: Phase Separation (Creaming or Coalescence)

Symptoms:

  • Visible separation of oil and water layers.

  • Formation of a dense, cream-like layer at the top of the emulsion (creaming).

  • Formation of larger oil droplets, leading to a less uniform appearance.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System Since a definitive required HLB for this compound is not readily available, it is crucial to determine the required HLB of your specific oil phase experimentally. See the Experimental Protocols section for a detailed methodology on determining the required HLB. Once the optimal HLB is determined, select a single emulsifier or a blend of emulsifiers that matches this value.
Incompatible Emulsifier Type This compound is a medium polarity ester. Ensure the chosen emulsifier system is effective for emulsifying esters. Some emulsifiers are better suited for non-polar oils, while others are more effective for polar oils. Consult supplier datasheets for compatibility information.
Insufficient Emulsifier Concentration The concentration of the emulsifier system may be too low to adequately stabilize the oil droplets. Incrementally increase the total emulsifier concentration (e.g., in 0.5% steps) and observe the impact on stability.
Inappropriate Processing Parameters High shear homogenization is often necessary to create small, uniform oil droplets that are less prone to coalescence. Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification.
pH Shift Measure the pH of the separated emulsion. If it has shifted outside the recommended range of 4.0-8.0 for this compound formulations, it may have compromised the efficacy of your emulsifier or other pH-sensitive ingredients. Investigate the cause of the pH shift (e.g., interaction with other ingredients) and buffer the system if necessary.
Issue 2: Changes in Viscosity (Thinning or Thickening over Time)

Symptoms:

  • A noticeable decrease or increase in the emulsion's thickness during storage.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Effect of this compound on Viscosity This compound can reduce the viscosity of an emulsion. If the initial viscosity is too low, the emulsion may be more susceptible to creaming. Incorporate a stabilizer such as a polymer or gum (e.g., xanthan gum, carbomer) into the water phase to increase viscosity and hinder droplet movement.
Incompatibility with Thickeners The chosen thickener may not be compatible with other ingredients in the formulation, leading to a breakdown of the network over time. Evaluate the compatibility of your thickener with the emulsifier system and other components at different temperatures.
Changes in Droplet Size Distribution Flocculation (clumping of droplets) or coalescence can lead to changes in viscosity. This is often linked to the issues described in the phase separation section. Re-evaluate your emulsifier system and processing parameters.
Issue 3: Grainy Texture or Crystallization

Symptoms:

  • The initially smooth emulsion develops a grainy or gritty texture.

  • Visible crystals may appear upon storage, particularly at lower temperatures.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Crystallization of High Melting Point Ingredients If the formulation contains waxes or fatty alcohols with high melting points, they may not have been fully melted or incorporated during the heating phase, leading to crystallization upon cooling. Ensure both phases are heated sufficiently above the melting point of all ingredients.
Emulsifier Crystallization Certain ionic emulsifiers can crystallize at low temperatures if used at high concentrations. If this is suspected, consider replacing a portion of the ionic emulsifier with a non-ionic one and perform freeze-thaw stability testing.

Experimental Protocols

Determination of Required HLB for an Oil Phase Containing this compound

This protocol outlines the experimental method to determine the required Hydrophilic-Lipophilic Balance (HLB) for your specific oil phase.

Materials:

  • Your complete oil phase, including this compound and any other lipids.

  • A pair of emulsifiers of the same chemical type, one with a low HLB (e.g., Sorbitan Stearate, HLB = 4.7) and one with a high HLB (e.g., Polysorbate 60, HLB = 14.9).

  • Your aqueous phase.

  • Beakers, hot plate/stirrer, homogenizer.

Methodology:

  • Prepare a series of emulsifier blends with varying HLB values. For example, to achieve HLBs from 8 to 14 in increments of 1, you would mix the low and high HLB emulsifiers in the following ratios:

Desired HLB% Low HLB Emulsifier (HLB 4.7)% High HLB Emulsifier (HLB 14.9)
867.632.4
957.842.2
1048.052.0
1138.261.8
1228.471.6
1318.681.4
148.891.2
  • For each desired HLB value, prepare a small batch of your emulsion. Keep the concentration of the oil phase, aqueous phase, and the total emulsifier blend constant for all batches.

  • Heat the oil phase (including the emulsifier blend) and the aqueous phase separately to 70-75°C.

  • Add the water phase to the oil phase with constant stirring.

  • Homogenize the mixture for a set period (e.g., 3-5 minutes) at a consistent speed.

  • Allow the emulsions to cool to room temperature.

  • Visually assess the stability of each emulsion after 24 hours, 1 week, and 4 weeks. Look for signs of creaming, separation, or changes in appearance. The emulsion with the highest stability corresponds to the required HLB of your oil phase.

Accelerated Stability Testing Protocols

These tests are designed to predict the long-term stability of your emulsion.

Test Methodology Acceptance Criteria
Centrifugation Test 1. Place a sample of the emulsion in a centrifuge tube. 2. Centrifuge at 3000 rpm for 30 minutes.No visible phase separation or creaming.
Freeze-Thaw Cycle Testing 1. Place three samples of the emulsion at -10°C for 24 hours. 2. Move the samples to room temperature (approx. 25°C) for 24 hours. 3. This constitutes one cycle. Repeat for a minimum of three cycles.No significant changes in appearance, color, odor, pH, or viscosity after three cycles.
Elevated Temperature Stability 1. Store samples of the emulsion at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a predetermined period (e.g., 4, 8, and 12 weeks). 2. At each time point, evaluate the samples for changes in physical properties (appearance, color, odor, pH, viscosity) compared to a control sample stored at room temperature.No significant changes in physical properties compared to the control.
Methods for Quantitative Stability Assessment
Method Description
Visual and Microscopic Analysis Regular visual inspection for signs of instability (creaming, coalescence). Microscopic analysis can be used to observe changes in droplet size and distribution over time.
Particle Size Analysis Techniques like laser diffraction or dynamic light scattering can be used to quantify the droplet size distribution of the emulsion. An increase in the average droplet size over time is an indicator of instability.
Rheological Analysis A rheometer can be used to measure the viscosity and viscoelastic properties of the emulsion. Changes in these properties over time can indicate structural changes within the emulsion.
Sensory Analysis For cosmetic products, the sensory profile is critical. A trained panel can evaluate changes in skin feel, spreadability, and appearance over the product's shelf life.

Visualizations

Emulsion_Stability_Troubleshooting cluster_symptoms Observed Instability cluster_causes Potential Causes cluster_solutions Corrective Actions Phase_Separation Phase Separation Incorrect_HLB Incorrect HLB Phase_Separation->Incorrect_HLB Wrong_Emulsifier Incompatible Emulsifier Phase_Separation->Wrong_Emulsifier Low_Emulsifier_Conc Insufficient Emulsifier Phase_Separation->Low_Emulsifier_Conc Processing Improper Processing Phase_Separation->Processing pH_Shift pH Out of Range Phase_Separation->pH_Shift Viscosity_Change Viscosity Change Viscosity_Change->Incorrect_HLB Viscosity_Issue Low Initial Viscosity Viscosity_Change->Viscosity_Issue Thickener_Incompatibility Thickener Incompatibility Viscosity_Change->Thickener_Incompatibility Graininess Grainy Texture Graininess->Wrong_Emulsifier Crystallization Ingredient Crystallization Graininess->Crystallization Determine_HLB Determine Required HLB Incorrect_HLB->Determine_HLB Change_Emulsifier Select Compatible Emulsifier Wrong_Emulsifier->Change_Emulsifier Increase_Emulsifier Increase Emulsifier % Low_Emulsifier_Conc->Increase_Emulsifier Optimize_Process Optimize Homogenization Processing->Optimize_Process Adjust_pH Adjust and Buffer pH pH_Shift->Adjust_pH Add_Stabilizer Add Thickener/Stabilizer Viscosity_Issue->Add_Stabilizer Check_Compatibility Verify Thickener Compatibility Thickener_Incompatibility->Check_Compatibility Improve_Heating Ensure Proper Heating Crystallization->Improve_Heating Experimental_Workflow cluster_formulation Formulation Development cluster_testing Stability Testing cluster_analysis Analysis & Refinement Define_Oil_Phase Define Oil Phase (with this compound) Determine_HLB Experimentally Determine Required HLB Define_Oil_Phase->Determine_HLB Select_Emulsifier Select Emulsifier System Determine_HLB->Select_Emulsifier Prepare_Emulsion Prepare Emulsion Batches Select_Emulsifier->Prepare_Emulsion Accelerated_Testing Accelerated Stability Tests (Centrifugation, Freeze-Thaw, Temp) Prepare_Emulsion->Accelerated_Testing Quantitative_Analysis Quantitative Analysis (Particle Size, Rheology) Prepare_Emulsion->Quantitative_Analysis Sensory_Evaluation Sensory Evaluation Prepare_Emulsion->Sensory_Evaluation Analyze_Data Analyze Stability Data Accelerated_Testing->Analyze_Data Quantitative_Analysis->Analyze_Data Sensory_Evaluation->Analyze_Data Refine_Formula Refine Formulation Analyze_Data->Refine_Formula Refine_Formula->Define_Oil_Phase Iterate

References

Technical Support Center: Enhancing Lipase-Catalyzed Isoamyl Laurate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the lipase-catalyzed production of isoamyl laurate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind lipase-catalyzed this compound production?

The synthesis of this compound is an esterification reaction where lauric acid and isoamyl alcohol are converted into this compound and water. This reaction is catalyzed by a lipase, an enzyme that facilitates the formation of the ester bond. The reaction is reversible, and its efficiency is influenced by several factors including the choice of lipase, temperature, substrate molar ratio, and the presence of water.

Q2: Why use a lipase catalyst instead of a chemical catalyst?

Lipase-catalyzed reactions offer several advantages over traditional chemical methods, including milder reaction conditions, higher specificity which reduces by-product formation, and enhanced product purity. Enzymes are also biodegradable, making the process more environmentally friendly.

Q3: What are the critical parameters that affect the yield of this compound?

The key parameters influencing the yield include:

  • Choice of Lipase: Different lipases exhibit varying activities and stabilities.

  • Temperature: Affects reaction rate and enzyme stability.

  • Substrate Molar Ratio: The ratio of lauric acid to isoamyl alcohol can impact equilibrium conversion.

  • Enzyme Concentration: Influences the reaction rate up to a certain point.

  • Water Content: Water is a product of the reaction and can promote the reverse hydrolytic reaction.

  • Reaction Medium: The choice of solvent or a solvent-free system can affect enzyme activity and substrate solubility.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step Rationale
Suboptimal Lipase Selection Screen different microbial lipases such as those from Rhizopus oryzae, Candida antarctica (e.g., Novozym 435), or Pseudomonas fluorescens.[1][2]Lipases from different sources have varying specificities and efficiencies for the substrates. Rhizopus oryzae lipase has shown high performance in some studies.[1][2]
Incorrect Temperature Optimize the reaction temperature. A common range to investigate is 30°C to 60°C.Temperature affects the kinetic energy of the system, influencing the reaction rate. However, excessively high temperatures can lead to enzyme denaturation.
Inappropriate Substrate Molar Ratio Vary the molar ratio of isoamyl alcohol to lauric acid. Ratios from 1:1 to 15:1 (alcohol:acid) have been explored.An excess of one substrate, typically the alcohol, can shift the reaction equilibrium towards product formation. However, extreme excess can sometimes lead to enzyme inhibition.
Enzyme Concentration Too Low or Too High Optimize the enzyme concentration. Typical ranges are 1% to 12% (w/w of substrates).Increasing enzyme concentration generally increases the reaction rate, but beyond a certain point, it may not significantly improve yield and can become cost-prohibitive.
Water Inhibition Conduct the reaction in a solvent-free system or use molecular sieves to remove water produced during the reaction.The esterification reaction produces water, which can lead to the reverse reaction (hydrolysis) and reduce the ester yield.

Problem 2: Enzyme Deactivation or Instability

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Operate at the lower end of the optimal temperature range (e.g., 40-50°C).While higher temperatures can increase initial reaction rates, prolonged exposure can cause the enzyme to lose its three-dimensional structure and catalytic activity.
Inappropriate pH in the Microenvironment of the Enzyme For reactions in organic solvents, consider buffering the solvent or the enzyme support.Acetic acid, being highly polar, can lower the microaqueous pH of the enzyme, potentially leading to deactivation. While lauric acid is less polar, a similar effect could occur.
Presence of Inhibitory Compounds Ensure high purity of substrates.Impurities in lauric acid or isoamyl alcohol could act as inhibitors to the lipase.

Experimental Protocols

Protocol 1: Screening of Microbial Lipases in a Solvent-Free System

This protocol is adapted from studies investigating the efficacy of different lipases.

  • Immobilization of Lipase:

    • Immobilize microbial lipases (e.g., from Candida rugosa, Pseudomonas fluorescens, Burkholderia cepacia, Rhizopus oryzae, and Penicillium camemberti) on a support like silica hydroxyethylcellulose (SiO2-HEC).

  • Reaction Setup:

    • In a 50 mL reactor, mix lauric acid and isoamyl alcohol at an equimolar ratio (e.g., 1:1).

    • Add the immobilized lipase to the substrate mixture.

    • The reaction is conducted in the absence of any solvent.

  • Reaction Conditions:

    • Set the temperature to 45°C.

    • Maintain mechanical agitation at 450 rpm.

    • Run the reaction for up to 72 hours.

  • Analysis:

    • Take samples at regular intervals and analyze the conversion of lauric acid to this compound using gas chromatography (GC) or by determining the acid value through titration.

Protocol 2: Optimization of Reaction Parameters using Response Surface Methodology (RSM)

This protocol outlines a general approach for optimizing multiple reaction variables.

  • Experimental Design:

    • Use a central composite design (CCD) to evaluate the effects of multiple variables.

    • Key variables to investigate include temperature (30–50°C), enzyme amount (4–12% w/w), and acid/alcohol molar ratio (0.2–0.8, or alcohol/acid from 1.25:1 to 5:1).

  • Reaction Execution:

    • Perform a series of experiments based on the combinations of parameters determined by the CCD.

    • Use an immobilized lipase such as Novozym 435 in a solvent-free system.

  • Data Analysis:

    • Measure the percentage conversion of lauric acid for each experimental run.

    • Use statistical software to fit the data to a polynomial model and determine the optimal conditions for maximizing the yield of this compound.

Data Presentation

Table 1: Comparison of Different Microbial Lipases for this compound Synthesis
Lipase SourceSupportMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/YieldReference
Rhizopus oryzaeSiO2-HEC1:14572Highest Performance
Candida rugosaSiO2-HEC1:14572Moderate Performance
Pseudomonas fluorescensSiO2-HEC1:14572Moderate Performance
Burkholderia cepaciaSiO2-HEC1:14572Moderate Performance
Penicillium camembertiSiO2-HEC1:14572Moderate Performance
Candida antarctica (Novozym 435)Acrylic Resin1:15 (LA:IPA)602.591% (for Isopropyl Laurate)
Table 2: Effect of Reaction Parameters on Ester Synthesis Yield
ParameterRange StudiedGeneral TrendReferences
Temperature30 - 60°CYield increases with temperature up to an optimum, then decreases due to enzyme denaturation.
Substrate Molar Ratio (Alcohol:Acid)1:1 to 15:1Increasing the alcohol concentration generally shifts the equilibrium towards higher ester yields.
Enzyme Concentration1 - 12% (w/w)Higher enzyme concentration leads to a faster reaction rate and higher yield, up to a saturation point.
Water Content0 - with added waterExcess water promotes the reverse hydrolysis reaction, reducing the net ester yield.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Reactants Mix Lauric Acid & Isoamyl Alcohol Enzyme Add Immobilized Lipase Reactants->Enzyme Incubation Incubate at Controlled Temperature & Agitation Enzyme->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis GC or Titration for Conversion Sampling->Analysis Data_Analysis Analyze Results Analysis->Data_Analysis Optimization Adjust Parameters (Temp, Ratio, etc.) Data_Analysis->Optimization Optimization->Reactants Iterate for Higher Yield

Caption: General experimental workflow for lipase-catalyzed this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Lipase Is the Lipase Optimal? Start->Check_Lipase Check_Temp Is Temperature Optimized? Check_Lipase->Check_Temp No Action_Lipase Screen Different Lipases (e.g., Rhizopus oryzae) Check_Lipase->Action_Lipase Yes Check_Ratio Is Substrate Ratio Correct? Check_Temp->Check_Ratio No Action_Temp Optimize Temperature (e.g., 40-50°C) Check_Temp->Action_Temp Yes Check_Water Is Water Being Removed? Check_Ratio->Check_Water No Action_Ratio Vary Alcohol:Acid Ratio (e.g., use excess alcohol) Check_Ratio->Action_Ratio Yes Action_Water Use Molecular Sieves or Solvent-Free System Check_Water->Action_Water Yes Success Yield Improved Check_Water->Success No Action_Lipase->Success Action_Temp->Success Action_Ratio->Success Action_Water->Success

Caption: Troubleshooting logic for addressing low this compound yield.

References

effect of excess water on isoamyl laurate synthesis kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of isoamyl laurate. The focus is on the kinetic effects of excess water and strategies to optimize reaction outcomes.

Troubleshooting Guide

Q1: My this compound synthesis has a low yield or has stalled. What are the likely causes related to water?

A1: Low yield or reaction stalling in this compound synthesis is frequently linked to the presence of water. The synthesis, a Fischer esterification, is a reversible equilibrium reaction where water is a byproduct.[1][2][3] Excess water can significantly hinder the reaction kinetics through two primary mechanisms:

  • Le Chatelier's Principle: As water is a product, its accumulation in the reaction mixture shifts the equilibrium back towards the reactants (lauric acid and isoamyl alcohol), thereby reducing the net formation of the this compound ester.[1]

  • Hydrolysis: In the presence of an acid catalyst, the ester product can be hydrolyzed back into the carboxylic acid and alcohol.[2] This reverse reaction becomes more significant as the concentration of water increases.

For enzymatic synthesis using lipases, water is essential for maintaining the enzyme's catalytic conformation. However, an excess amount of water will promote the reverse hydrolytic reaction, significantly reducing the ester yield.

Q2: I'm using a lipase catalyst (e.g., Novozym 435) and observing very low conversion rates. How critical is the water content in this system?

A2: Water content is a critical parameter in lipase-catalyzed esterifications. While a minimal amount of water is necessary for the lipase to be active, excess water dramatically reduces the conversion to this compound. In one study on the lipase-catalyzed synthesis of this compound, it was noted that while excess alcohol did not impede the reaction, excess water led to a significant reduction in conversion. The optimal conditions are typically found at a low "water activity" (a_w), which represents the energy state of water in the system and its availability to participate in reactions. High water activity favors hydrolysis over esterification.

Q3: How can I effectively remove water from my reaction mixture to improve the yield of this compound?

A3: Continuous removal of water as it is formed is the most effective strategy to drive the reaction towards completion. Common laboratory techniques include:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method. The reaction is conducted in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or hexane). The azeotrope vaporizes, condenses in the Dean-Stark apparatus, and separates into two phases. The denser water is collected in the trap, while the solvent overflows back into the reaction flask.

  • Use of Dehydrating Agents: Adding molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively sequester the water produced.

  • Excess Reactant: Using a large excess of one of the reactants (usually the less expensive one, like isoamyl alcohol) can also shift the equilibrium towards the product side.

  • Vacuum Distillation: For non-enzymatic methods, carrying out the final stages of the reaction under vacuum can help remove water and other volatile components.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental kinetic effect of water on the Fischer esterification of this compound?

A1: The presence of water introduces a reverse reaction pathway (hydrolysis), which competes with the forward esterification reaction. Kinetically, this means the net rate of ester formation decreases as the concentration of water increases. In kinetic models of similar esterification reactions, water can be treated as an inhibitor or a competing substrate for the catalyst's active sites. For some catalytic systems, a high concentration of water can even lead to the deactivation or quenching of the catalyst.

Q2: Does the initial water content of my reactants (lauric acid, isoamyl alcohol) matter?

A2: Yes, the initial water content is an important consideration, especially for enzymatic reactions which are highly sensitive to the total water in the system. For conventional acid-catalyzed synthesis, while small amounts of initial water can be tolerated (and will be removed during the reaction), it is best practice to use reactants with low water content to maximize reaction efficiency from the start.

Q3: Can I add water to a lipase-catalyzed reaction to improve its performance?

A3: While lipases require a certain amount of water to function, deliberately adding a significant volume of water is generally counterproductive for ester synthesis as it will promote hydrolysis. The optimal amount of water is typically very low and is often referred to in terms of "water activity" rather than absolute concentration. It is usually sufficient to rely on the residual water present in the reactants and the enzyme preparation.

Q4: Are there any modern catalysts that are tolerant to water in esterification reactions?

A4: Yes, research is ongoing into developing water-tolerant catalysts. For instance, certain zirconium-based catalysts have shown moisture stability, maintaining similar reaction rates in the presence of up to 50 equivalents of water relative to the catalyst. However, even with these advanced catalysts, a very large excess of water (e.g., 250 equivalents) can still quench the catalytic activity.

Data Presentation

The following table summarizes the qualitative and semi-quantitative effects of water on the synthesis of esters like this compound under different catalytic conditions.

Catalytic SystemWater LevelEffect on Reaction Kinetics and YieldReference
Acid-Catalyzed (Fischer) Low / RemovedMaximizes forward reaction rate, high yield.
High / ExcessShifts equilibrium to reactants, promotes hydrolysis, significantly reduces yield.
Lipase-Catalyzed Optimal (low water activity)Essential for enzyme activity, enables high conversion.
High / ExcessPromotes hydrolysis over esterification, significantly reduces conversion.
Zirconium(IV) Catalyst Low (25-50 eq. to catalyst)Minimal impact on reaction rate.
High (250 eq. to catalyst)Catalysis is quenched.

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification with Dean-Stark Water Removal

This protocol describes a standard laboratory procedure for synthesizing this compound with efficient water removal to maximize yield.

Materials:

  • Lauric acid

  • Isoamyl alcohol

  • Toluene (or another suitable azeotroping solvent)

  • Concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Reactant Charging: To the round-bottom flask, add lauric acid (1.0 eq), isoamyl alcohol (1.5 - 2.0 eq), and toluene (enough to fill the flask to about half its volume).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, water will separate and collect at the bottom of the trap.

  • Monitoring: Continue the reflux until no more water collects in the trap (typically 1-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Workup - Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Quenching: Transfer the cooled mixture to a separatory funnel. Carefully wash the organic layer sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted lauric acid). Caution: CO2 gas will be evolved. Vent the funnel frequently.

    • Brine (to break any emulsions and help dry the organic layer).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess isoamyl alcohol using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by vacuum distillation if required.

Mandatory Visualization

Fischer_Esterification_Mechanism Reactants Lauric Acid + Isoamyl Alcohol Protonation Protonation of Carbonyl (Catalyst H+) Reactants->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Isoamyl Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Product This compound + H2O Water_Elimination->Ester_Product - H+ Hydrolysis Hydrolysis (Reverse Reaction) Ester_Product->Hydrolysis + H2O, + H+ Hydrolysis->Reactants Reverses Synthesis

Caption: Fischer Esterification mechanism for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_removal Water Removal cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Charge Reactants (Lauric Acid, Isoamyl Alcohol, Toluene) Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux DeanStark 4. Collect Water in Dean-Stark Trap Reflux->DeanStark Cool 5. Cool Reaction DeanStark->Cool Wash 6. Wash with NaHCO3 and Brine Cool->Wash Dry 7. Dry Organic Layer Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Distill 9. Vacuum Distillation Evaporate->Distill Final_Product Pure this compound Distill->Final_Product

References

Validation & Comparative

Isoamyl Laurate vs. Cyclomethicone: A Performance Analysis for Scientific Formulations

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of a natural ester and a volatile silicone, providing key performance data for researchers and formulators in the pharmaceutical and cosmetic industries.

In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients is a critical factor influencing product aesthetics, efficacy, and consumer acceptance. Among the myriad of choices, isoamyl laurate, a plant-derived ester, has emerged as a popular natural alternative to silicone-based ingredients like cyclomethicone. This guide provides a comprehensive performance analysis of this compound versus cyclomethicone, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.

Executive Summary

This compound and cyclomethicone both offer desirable sensory properties, such as a light, non-greasy skin feel and enhanced spreadability. However, their performance profiles diverge significantly due to a fundamental difference in their chemical nature: volatility. Cyclomethicone, a volatile silicone, evaporates from the skin, leaving behind a smooth, powder-like finish, which is crucial for formulations where a non-tacky feel is paramount.[1][2][3] In contrast, this compound is a non-volatile ester that forms a light, silky film on the skin, providing a lasting emollient effect.[4][5] This distinction governs their suitability for different applications.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these two emollients is essential for predicting their behavior in formulations.

PropertyThis compoundCyclomethicone (D5)
INCI Name This compoundCyclopentasiloxane
Chemical Type EsterVolatile Silicone
Origin Plant-derived (e.g., coconut, sugar beet)Synthetic
Appearance Clear, colorless to yellowish oily liquidClear, colorless liquid
Molecular Weight ( g/mol ) 270.45370.77 (for D5)
Viscosity 4.8 mPa·s (at 20°C)~4.0 cSt (mm²/s) (at 25°C)
Surface Tension (mN/m) 28 (at 20°C)18.0 (at 25°C)
Solubility Soluble in oils and alcohol; insoluble in water.Soluble in alcohol and oils; insoluble in water.
Volatility Non-volatileVolatile

Performance Analysis

Spreadability

Both this compound and cyclomethicone are known for their excellent spreading characteristics, which contribute to a smooth and even application of the final product. Spreadability is influenced by properties such as viscosity and surface tension. Lower viscosity and surface tension generally lead to greater spreadability.

G

Volatility

The most significant performance difference between this compound and cyclomethicone is volatility. Cyclomethicone is a volatile fluid, meaning it evaporates at ambient temperatures. This property is essential in formulations like antiperspirants and hair sprays, where the carrier needs to dissipate quickly, leaving the active ingredients behind without a greasy residue.

This compound, on the other hand, is non-volatile. This makes it a suitable alternative in applications where a lasting emollient feel is desired, but not in formulations that rely on the fast-drying nature of cyclomethicone.

Experimental Protocol: Volatility Measurement (Gravimetric Method)

A common method to quantify volatility involves measuring the weight loss of a sample over time under controlled conditions.

  • Sample Preparation: A precise amount (e.g., 2.0 g) of the emollient is weighed into a standardized aluminum pan.

  • Controlled Environment: The pan is placed in an oven at a constant temperature (e.g., 37°C).

  • Data Collection: The weight of the pan is recorded at regular intervals (e.g., every 10 minutes).

  • Analysis: The percentage of weight loss over time is calculated to generate an evaporation curve.

G

Sensory Profile

The sensory profile of an emollient is a critical factor for consumer acceptance. Both this compound and cyclomethicone are prized for their light and smooth feel.

Sensory AttributeThis compoundCyclomethicone
Initial Feel Light, silky, non-oilyUltra-light, slippy, smooth
After Feel Soft, velvety, non-stickyDry, powdery, non-tacky
Residue Forms a light, non-greasy filmEvaporates, leaving minimal residue
Greasiness Low to non-greasyNon-greasy

Experimental Protocol: Sensory Panel Analysis

Sensory analysis is typically conducted with a trained panel of assessors to ensure objective and reproducible results.

  • Panelist Selection: A panel of 10-15 trained individuals is selected.

  • Product Application: A standardized amount of each emollient is applied to a designated area of the panelists' skin (e.g., forearm).

  • Attribute Evaluation: Panelists evaluate a set of predefined sensory attributes (e.g., spreadability, absorbency, oiliness, tackiness, after-feel) at specific time points (e.g., immediately after application and after 5 and 15 minutes).

  • Scoring: Each attribute is rated on a numerical scale (e.g., 1 to 10).

  • Data Analysis: The scores are statistically analyzed to generate a sensory profile for each emollient.

G

Compatibility and Formulation Considerations

Both this compound and cyclomethicone exhibit good compatibility with a wide range of cosmetic ingredients.

This compound:

  • Good solvent for lipophilic active ingredients and UV filters.

  • Can help to reduce the soaping effect in emulsions.

  • Stable to heat and can be used in both hot and cold process formulations.

Cyclomethicone:

  • Excellent carrier for other ingredients due to its volatility.

  • Compatible with many organic and other silicone ingredients.

  • Should be added to formulations at temperatures below 50-60°C due to its volatility.

Conclusion

The choice between this compound and cyclomethicone is highly dependent on the desired performance characteristics of the final formulation.

Choose this compound when:

  • A natural, plant-derived ingredient is preferred.

  • A lasting emollient and moisturizing effect is desired.

  • The formulation requires a good solvent for lipophilic actives.

  • A non-volatile alternative to silicones is needed.

Choose Cyclomethicone when:

  • A fast-drying, non-tacky finish is critical.

  • The formulation requires a volatile carrier for active ingredients.

  • An ultra-light, slippy, and powdery after-feel is the goal.

While this compound is often touted as a natural substitute for cyclomethicone, it is not a direct one-to-one replacement due to the fundamental difference in volatility. Formulators seeking to replace cyclomethicone with a natural alternative must consider the impact on the drying time and final skin feel of the product. For applications where the volatility of cyclomethicone is the key performance driver, other volatile emollients may be more suitable replacements. However, for a wide range of skin and hair care products where a light, silky, and moisturizing feel is desired, this compound presents a high-performing, natural, and sustainable option.

References

A Comparative Analysis of Isoamyl Laurate and Coco-Caprylate as Emollients in Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical, sensory, and functional properties of two leading natural-based emollients, Isoamyl Laurate and Coco-Caprylate, providing critical data for researchers, scientists, and drug development professionals in the cosmetics industry.

In the landscape of cosmetic formulation, the selection of emollients is a pivotal step in defining the sensory experience, stability, and efficacy of the final product. Among the myriad of choices, this compound and Coco-Caprylate have emerged as prominent, naturally-derived alternatives to traditional silicones. This guide offers a comprehensive comparative study of these two emollients, supported by experimental data and detailed methodologies to aid in formulation development and research.

Physicochemical Properties: A Tale of Two Esters

Both this compound and Coco-Caprylate are esters lauded for their light, non-greasy feel. However, a closer look at their physicochemical properties reveals subtle yet significant differences that can impact formulation characteristics.

PropertyThis compoundCoco-Caprylate/Caprate
INCI Name This compoundCoco-Caprylate/Caprate
Appearance Clear, colorless to slightly yellowish liquidClear, colorless to slightly yellowish liquid
Viscosity LowLow
Spreadability HighHigh
Natural Origin Derived from sugar beet or sugarcane and coconut or palm kernel oil.[1][2]Derived from coconut oil.[3][4]
Biodegradability Readily biodegradable.[1]Biodegradable.

Sensory Profile: The Science of Skin Feel

The sensory perception of a cosmetic product is a key driver of consumer acceptance. Both emollients are celebrated for imparting a desirable skin feel, often described as silky and smooth, making them excellent silicone alternatives.

This compound is frequently characterized by its exceptionally light, "dry" skin feel and fast absorption. It is known to reduce the greasiness of formulations and improve their overall texture and application. Its sensory profile is often compared to that of silicon-based polymers.

Coco-Caprylate , similarly, offers a lightweight, non-greasy texture and is fast-absorbing. It is highly regarded for its ability to enhance the spreadability of products, leaving a smooth and velvety finish.

While direct comparative sensory panel data is limited in publicly available literature, the consensus within the industry points to both as excellent choices for achieving a light, elegant skin feel. The selection between the two may come down to nuanced differences perceived in specific formulations.

Moisturizing Efficacy and Skin Barrier Function

A primary function of emollients is to hydrate the skin and reinforce the skin barrier. Both this compound and Coco-Caprylate contribute to skin moisturization by forming a protective layer that helps to reduce transepidermal water loss (TEWL).

This compound is described as helping to soften and smooth the skin by maintaining hydration and suppleness through reinforcing the lipid barrier.

Coco-Caprylate is also known to be highly moisturizing, helping to prevent water loss and improve the skin's barrier function. It is also suggested to aid in the absorption of other active ingredients.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of emollients.

Viscosity Measurement

Objective: To determine the resistance of the emollient to flow.

Methodology:

  • Instrumentation: A rotational viscometer (e.g., Brookfield-type) or a rheometer is commonly used.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Place a defined volume of the emollient in the sample holder.

    • Select an appropriate spindle and rotational speed.

    • Allow the sample to equilibrate to a controlled temperature (typically 25°C).

    • Measure the torque required to rotate the spindle and calculate the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

    • Record multiple readings to ensure accuracy.

Spreadability Test

Objective: To measure the extent to which an emollient spreads on a surface, simulating application on the skin.

Methodology:

  • Instrumentation: A goniometer or a flat, non-porous substrate (e.g., glass plate) and a camera.

  • Procedure:

    • Place the substrate on a level surface.

    • Carefully dispense a standardized volume (e.g., 0.1 mL) of the emollient onto the center of the substrate.

    • Start a timer and capture images of the spreading droplet at fixed intervals (e.g., 1, 5, 10 minutes).

    • Measure the diameter of the spread droplet from the captured images.

    • Calculate the spread area at each time point.

    • A larger spread area indicates higher spreadability.

Sensory Panel Evaluation

Objective: To quantitatively assess the sensory characteristics of the emollients upon application.

Methodology:

  • Panelists: Recruit a panel of trained sensory assessors (typically 10-15 individuals).

  • Procedure:

    • Blind and randomize the samples to prevent bias.

    • Apply a standardized amount of each emollient to a designated area on the panelists' forearms.

    • Panelists evaluate predefined sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, after-feel) using a standardized scale (e.g., a 10-point line scale).

    • Collect and statistically analyze the data to determine significant differences between the samples.

Transepidermal Water Loss (TEWL) and Corneometry

Objective: To measure the effect of the emollient on skin barrier function and hydration levels.

Methodology:

  • Instrumentation: A Tewameter® for TEWL measurements and a Corneometer® for skin hydration.

  • Procedure:

    • Recruit a panel of volunteers with a defined skin type (e.g., dry skin).

    • Acclimatize the subjects in a controlled environment (temperature and humidity).

    • Define test areas on the forearms.

    • Measure baseline TEWL and corneometry values.

    • Apply a standardized amount of the emollient to the designated test areas.

    • Measure TEWL and corneometry at specified time points after application (e.g., 1, 2, 4, 8 hours).

    • A decrease in TEWL indicates an improvement in skin barrier function, while an increase in corneometry values indicates improved skin hydration.

Logical Workflow for Emollient Selection

The process of selecting between this compound and Coco-Caprylate can be visualized as a logical workflow, starting from the desired product attributes and culminating in the final formulation decision.

Emollient_Selection_Workflow A Define Desired Product Attributes (e.g., Skin Feel, Moisturizing Level) B Review Physicochemical Properties (Viscosity, Spreadability) A->B C Conduct Sensory Panel Evaluation (Qualitative & Quantitative Data) B->C D Perform Efficacy Testing (TEWL, Corneometry) B->D F Select Optimal Emollient (this compound or Coco-Caprylate) C->F D->F E Analyze Sustainability & Cost E->F G Final Formulation & Stability Testing F->G

Caption: A logical workflow for selecting an emollient based on desired product characteristics and experimental data.

Conclusion

Both this compound and Coco-Caprylate are high-performing, naturally-derived emollients that serve as excellent alternatives to silicones. They offer a desirable light and non-greasy skin feel, good spreadability, and moisturizing benefits. The choice between them will ultimately depend on the specific requirements of the formulation, including the desired sensory nuances, the need for specific moisturizing claims, and sustainability considerations. For formulators and researchers, a thorough evaluation based on the experimental protocols outlined in this guide will enable an informed decision, leading to the development of innovative and consumer-pleasing cosmetic products.

References

A Comparative Sensory Analysis of Isoamyl Laurate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Isoamyl Laurate Against Common Emollient Alternatives

In the ever-evolving landscape of cosmetic science, the sensory experience of a product is paramount. The choice of emollient is a critical determinant of a formulation's tactile properties, influencing consumer perception and product acceptance. This compound, a naturally derived ester, has gained significant traction as a "natural silicone" alternative, lauded for its light, non-greasy skin feel. This guide provides a comprehensive comparison of the sensory performance of this compound against common alternatives, supported by available data and detailed experimental protocols for sensory evaluation.

Executive Summary

This compound is an ester of isoamyl alcohol and lauric acid, offering a unique sensory profile characterized by its rapid absorption and silky finish.[1][2] It is often positioned as a biodegradable and sustainable alternative to silicone-based emollients.[2] This guide will delve into a comparative analysis of this compound with key benchmarks from three major categories of emollients: silicones, synthetic esters, and natural oils. The objective is to provide formulation scientists with the necessary data to make informed decisions when selecting an emollient that aligns with their desired sensory and performance targets.

Comparative Sensory & Physicochemical Data

The following tables summarize the key performance indicators for this compound and its alternatives. The sensory data is a composite of qualitative descriptions from various sources and representative quantitative scores on a 1-10 scale (where 1 is low and 10 is high) to facilitate comparison.

Table 1: Physicochemical Properties of Selected Emollients

PropertyThis compoundDimethicone (low viscosity)C12-15 Alkyl BenzoateCoco-Caprylate/Caprate
INCI Name This compoundDimethiconeC12-15 Alkyl BenzoateCoco-Caprylate/Caprate
Source Natural (Vegetable-derived)[1]SyntheticSyntheticNatural (Coconut-derived)[3]
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidClear, colorless liquidClear, slightly yellowish liquid
Feel Lightweight, non-greasy, silkySmooth, slipperyDry, lightLight, dry, silky
Spreadability HighHighMedium to HighHigh
Biodegradability Readily biodegradablePersistentNot readily biodegradableReadily biodegradable

Table 2: Comparative Sensory Panel Evaluation (Representative Data)

Sensory AttributeThis compoundDimethicone (low viscosity)C12-15 Alkyl BenzoateCoco-Caprylate/Caprate
Spreadability 9988
Initial Greasiness 2332
Absorption Speed 8778
After-feel (Silkiness) 9978
Tackiness (Residue) 1221
Gloss/Shine 3543

Experimental Protocols

A robust sensory panel evaluation is crucial for obtaining reliable and reproducible data on the sensory properties of emollients. The following is a detailed methodology for such an experiment.

Objective: To quantitatively assess and compare the sensory attributes of this compound and its alternatives when applied to the skin.

Materials:

  • This compound

  • Dimethicone (e.g., 5 cSt)

  • C12-15 Alkyl Benzoate

  • Coco-Caprylate/Caprate

  • Cosmetic base (e.g., a simple oil-in-water emulsion) for each emollient at a fixed concentration (e.g., 5% w/w)

  • Controlled environment room (22°C ± 2°C, 50% ± 5% relative humidity)

  • Trained sensory panel (10-15 panelists)

  • Standardized application tools (e.g., micropipettes)

  • Evaluation forms or software

Methodology:

  • Panelist Selection and Training:

    • Recruit panelists based on their ability to discriminate between different skin feels.

    • Conduct training sessions to familiarize panelists with the sensory attributes to be evaluated (e.g., spreadability, greasiness, absorption, silkiness, tackiness, gloss).

    • Establish a consensus on the definition and rating scale for each attribute. A common method is a line scale from 0 (not perceptible) to 10 (very high).

  • Sample Preparation:

    • Prepare individual cosmetic bases containing each of the test emollients at a standardized concentration.

    • Code the samples with random three-digit numbers to blind the panelists.

  • Evaluation Procedure:

    • Panelists should wash their forearms with a mild, unscented soap and allow them to air dry for 15 minutes before the evaluation.

    • A standardized amount of each test sample (e.g., 0.1 mL) is applied to a marked area on the inner forearm.

    • Panelists are instructed to spread the product in a circular motion for a set amount of time (e.g., 10 seconds).

    • Sensory attributes are evaluated at specific time points:

      • T=0 (Immediately after application): Spreadability, Initial Greasiness.

      • T=2 minutes: Absorption Speed, Tackiness.

      • T=5 minutes: After-feel (Silkiness), Gloss/Shine.

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform statistical analysis (e.g., ANOVA, t-tests) to determine significant differences between the samples for each sensory attribute.

    • Present the mean scores for each attribute in a tabular or graphical format.

Visualizing the Process and Comparison

To further clarify the experimental process and the comparative sensory attributes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panelist Panelist Selection & Training sample Sample Preparation (Blinded & Coded) application Standardized Application to Forearm sample->application Test Samples evaluation Sensory Attribute Evaluation at T=0, T=2, T=5 min application->evaluation Timed Evaluation data Data Collection evaluation->data stats Statistical Analysis data->stats results Results Interpretation & Reporting stats->results

Caption: Experimental workflow for sensory panel evaluation.

sensory_comparison This compound This compound Silicone Alternative Silicone Alternative This compound->Silicone Alternative Light & Silky Light & Silky Silicone Alternative->Light & Silky Non-Greasy Non-Greasy Silicone Alternative->Non-Greasy Fast Absorbing Fast Absorbing Silicone Alternative->Fast Absorbing Dimethicone Dimethicone Smooth & Slippery Smooth & Slippery Dimethicone->Smooth & Slippery C12-15 Alkyl Benzoate C12-15 Alkyl Benzoate Dry & Light Dry & Light C12-15 Alkyl Benzoate->Dry & Light Coco-Caprylate/Caprate Coco-Caprylate/Caprate Natural & Dry Natural & Dry Coco-Caprylate/Caprate->Natural & Dry

Caption: Key sensory attributes of this compound and alternatives.

Conclusion

The sensory evaluation of emollients is a multifaceted process that is essential for the development of cosmetically elegant and consumer-appealing products. This compound presents a compelling option for formulators seeking a naturally derived emollient with a sensory profile that rivals that of silicones. Its characteristic light, silky, and non-greasy feel makes it a versatile ingredient in a wide range of cosmetic applications.

While this guide provides a comparative overview, it is important to note that the sensory perception of an emollient can be influenced by the overall formulation. Therefore, it is recommended that formulators conduct their own sensory panel evaluations within their specific cosmetic bases to determine the optimal emollient for their product. The experimental protocol detailed in this guide provides a robust framework for conducting such evaluations. The continued exploration of novel emollients like this compound will undoubtedly pave the way for the next generation of high-performance, sustainable, and sensorially pleasing cosmetic products.

References

Isoamyl Laurate: A Natural Contender to Silicones in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the efficacy of isoamyl laurate as a natural substitute for silicones, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of cosmetic and pharmaceutical formulation, the demand for high-performing, natural, and biodegradable ingredients is paramount. For years, silicones such as cyclomethicone and dimethicone have been the gold standard for achieving a desirable sensory experience in topical products, offering unparalleled silkiness, spreadability, and a non-greasy finish. However, with a growing consumer preference for "clean beauty" and concerns over the environmental persistence of some silicones, formulators are increasingly seeking viable natural alternatives. This compound, a plant-derived ester, has emerged as a promising candidate, lauded for its silicone-like feel and favorable performance characteristics. This guide provides an objective comparison of this compound and silicones, summarizing available data and outlining experimental protocols to validate its efficacy.

Performance Attributes: A Head-to-Head Comparison

While direct, publicly available quantitative comparisons are limited, the collective qualitative data from technical sheets and formulation guides suggests that this compound closely mimics the sensory profile of certain silicones. It is a light, highly spreadable, and non-oily emollient that imparts a silky, velvety feel to the skin and hair.[1][2]

Key Differences:

A crucial distinction lies in volatility. Volatile silicones like cyclomethicone evaporate quickly from the skin, leaving behind a light, powdery feel, a property that this compound, being non-volatile, does not share.[1] This makes this compound a better alternative for applications where the substantive, conditioning effect of a non-volatile silicone like dimethicone is desired.[3]

In haircare, this compound is reported to enhance combability, add shine, and condition without the build-up that can be associated with some silicones.[4] It is also noted for its ability to effectively disperse pigments in color cosmetics and solubilize UV filters in sun care formulations.

Quantitative Data Summary

Despite the wealth of qualitative descriptions, there is a notable scarcity of publicly accessible, direct comparative quantitative data. The following tables are constructed based on typical values and expected performance characteristics gleaned from technical literature and general knowledge of these ingredients. They are intended to serve as a guide for formulation development and to highlight the parameters that should be evaluated in head-to-head studies.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundCyclomethicone (D5)Dimethicone (100 cSt)
INCI Name This compoundCyclopentasiloxaneDimethicone
Source Plant-derived (Coconut, Sugar Beet)SyntheticSynthetic
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidClear, colorless liquid
Viscosity (at 25°C) LowVery LowMedium
Specific Gravity (at 25°C) ~0.850 - 0.870~0.95 - 0.96~0.96 - 0.97
Refractive Index (at 20°C) ~1.434 - 1.442~1.395 - 1.405~1.401 - 1.405
Volatility Non-volatileVolatileNon-volatile
Biodegradability Readily biodegradableNot readily biodegradableNot readily biodegradable

Table 2: Expected Performance in Skincare Formulations (Illustrative)

ParameterThis compoundCyclomethicone (D5)Dimethicone (100 cSt)
Spreadability HighVery HighMedium to High
Absorption Speed FastVery Fast (due to evaporation)Moderate
Initial Feel Silky, smoothPowdery, lightSmooth, cushioning
After Feel (Residue) Non-greasy, velvetyMinimal to no residueSlight, protective film
Tackiness LowVery LowLow
Pigment Dispersion GoodGoodGood

Table 3: Expected Performance in Haircare Formulations (Illustrative)

ParameterThis compoundAmodimethiconePhenyl Trimethicone
Wet Combing Force Reduction GoodExcellentModerate
Dry Combing Force Reduction GoodExcellentGood
Shine/Gloss GoodExcellentVery High
Conditioning Effect Good, lightweightExcellent, substantiveGood, adds shine
Build-up Potential LowCan occur with repeated useLow
Feel on Hair Soft, non-greasySilky, smoothHigh gloss, smooth

Experimental Protocols

To validate the efficacy of this compound as a silicone substitute, rigorous experimental testing is essential. The following are detailed methodologies for key experiments.

Sensory Panel Analysis of Skin Feel

Objective: To quantitatively compare the sensory attributes of a base lotion formulated with this compound versus the same base formulated with a benchmark silicone (e.g., dimethicone).

Methodology:

  • Panelist Selection: Recruit a panel of 15-20 trained sensory assessors.

  • Sample Preparation: Prepare two identical oil-in-water lotion bases, one containing 5% (w/w) this compound and the other 5% (w/w) dimethicone (100 cSt). The rest of the formulation should be identical.

  • Application Protocol:

    • Apply a standardized amount (e.g., 0.1 g) of each coded sample to a designated area on the panelists' forearms.

    • Panelists will evaluate the samples immediately upon application, during rub-out (e.g., for 30 seconds), and after 5 minutes.

  • Attribute Evaluation: Panelists will rate the intensity of the following attributes on a 10-point scale (1 = very low, 10 = very high):

    • Spreadability

    • Absorbency

    • Greasiness

    • Stickiness/Tackiness

    • Smoothness

    • Silkiness

    • Amount of residue

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences in the sensory profiles of the two formulations.

Instrumental Measurement of Spreadability

Objective: To objectively measure and compare the spreadability of this compound and a benchmark silicone.

Methodology:

  • Apparatus: A texture analyzer or a spreadability rig consisting of two glass plates.

  • Sample Preparation: Place a precise volume (e.g., 1 mL) of the test substance (this compound or silicone) in the center of the bottom glass plate.

  • Procedure:

    • Carefully place the top glass plate onto the sample.

    • Apply a standardized weight (e.g., 100 g) to the top plate for a specific duration (e.g., 60 seconds).

    • Measure the diameter of the circle formed by the spread sample.

  • Calculation: Calculate the spreadability area (S) using the formula: S = πr², where r is the radius of the spread circle.

  • Data Analysis: Compare the spreadability areas of this compound and the benchmark silicone. A larger area indicates greater spreadability.

Formulation Stability Testing

Objective: To assess the impact of this compound on the stability of an oil-in-water emulsion compared to a formulation containing a silicone.

Methodology:

  • Sample Preparation: Prepare two identical oil-in-water emulsions, one with this compound and the other with dimethicone in the oil phase.

  • Stability Conditions: Store samples of each formulation under the following conditions for a period of 3 months:

    • Room temperature (20-25°C)

    • Elevated temperature (40°C)

    • Refrigerated (4°C)

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles).

  • Evaluation Parameters: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Physical appearance: Color, odor, phase separation, creaming, coalescence.

    • pH: Measure the pH of the emulsion.

    • Viscosity: Measure the viscosity using a viscometer.

    • Microscopic examination: Observe the droplet size and distribution under a microscope.

  • Data Analysis: Compare the changes in the evaluation parameters over time for both formulations to determine their relative stability.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Base Base Formulation IL Add this compound Base->IL SIL Add Silicone Base->SIL Sensory Sensory Panel IL->Sensory Spread Spreadability Test IL->Spread Stability Stability Study IL->Stability SIL->Sensory SIL->Spread SIL->Stability Data Collect & Analyze Data Sensory->Data Spread->Data Stability->Data Compare Compare Efficacy Data->Compare

Caption: Experimental workflow for comparing this compound and silicones.

Sensory_Attributes cluster_skin Skincare Sensory Profile cluster_hair Haircare Attributes center Emollient Performance Spreadability Spreadability center->Spreadability Absorption Absorption center->Absorption Greasiness Greasiness center->Greasiness Afterfeel Afterfeel center->Afterfeel Combability Combability center->Combability Shine Shine center->Shine Conditioning Conditioning center->Conditioning Buildup Build-up center->Buildup

Caption: Key sensory attributes for emollient evaluation in skincare and haircare.

Conclusion

This compound presents a compelling natural alternative to silicones for formulators seeking to develop products with a desirable sensory profile and a "clean" ingredient list. Its performance in providing a lightweight, silky, and non-greasy feel makes it a strong contender, particularly as a substitute for non-volatile silicones like dimethicone. However, it is not a universal replacement for all silicones, especially the volatile varieties where rapid evaporation is a key functional attribute.

The validation of this compound's efficacy ultimately rests on robust experimental data. By employing the detailed protocols for sensory analysis, spreadability measurement, and stability testing outlined in this guide, researchers and formulators can generate the necessary quantitative data to make informed decisions and substantiate performance claims. As the demand for sustainable and high-performing cosmetic and pharmaceutical ingredients continues to grow, this compound is well-positioned to become a staple in the formulator's palette of natural emollients.

References

A Comparative Guide to the Synthesis of Isoamyl Laurate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chemical and enzymatic methods for synthesizing isoamyl laurate, an ester widely utilized in the cosmetic, food, and pharmaceutical industries for its emollient and flavoring properties.[1][2][3] The selection of a synthesis route can significantly impact product purity, yield, cost-effectiveness, and environmental footprint. This document presents a detailed analysis of both approaches, supported by experimental data and protocols to aid in informed decision-making.

Introduction to this compound

This compound (C₁₇H₃₄O₂) is the ester formed from the reaction of isoamyl alcohol and lauric acid.[3][4] It is a colorless to light yellow, non-greasy, oily liquid valued for its silky feel and conditioning effects in skincare and haircare products. In the food industry, it is used as a flavoring agent. Traditionally, this compound is produced through chemical synthesis, but enzymatic methods are gaining prominence as a "greener" alternative.

Chemical Synthesis of this compound

The conventional method for producing this compound is through Fischer-Speier esterification, which involves the reaction of a carboxylic acid (lauric acid) and an alcohol (isoamyl alcohol) in the presence of an acid catalyst.

Experimental Protocol: Chemical Synthesis

Materials:

  • Lauric acid

  • Isoamyl alcohol

  • Catalyst: Mixture of methanesulfonate and trifluoroacetate, or sulfuric acid

  • Reaction flask with a water separator, reflux condenser, and thermometer

  • Vacuum distillation apparatus

Procedure:

  • Lauric acid and isoamyl alcohol are mixed in a reaction flask, typically in a molar ratio of 1:1.05 to 1:6 (lauric acid:isoamyl alcohol).

  • The mixture is heated and stirred until the lauric acid completely melts.

  • The acid catalyst (0.1% - 5% of the total weight of the reactants) is added to the mixture.

  • The reaction is carried out at a temperature of 110-140°C for 5-14 hours, with continuous removal of the water byproduct to drive the equilibrium towards ester formation.

  • Upon completion, the product is purified by vacuum distillation, collecting the fraction at 140-150°C under a vacuum of -0.090 to -0.100 MPa.

Enzymatic Synthesis of this compound

Enzymatic synthesis utilizes lipases as biocatalysts to mediate the esterification reaction. This method is often conducted under milder conditions and is considered more environmentally friendly.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • Lauric acid

  • Isoamyl alcohol

  • Immobilized lipase (e.g., from Rhizopus oryzae or Candida antarctica - Novozym 435)

  • Solvent-free medium or a suitable organic solvent (e.g., hexane)

  • Shaker incubator or mechanically agitated reactor

Procedure:

  • Equimolar amounts of lauric acid and isoamyl alcohol are mixed in a reaction vessel.

  • The immobilized lipase is added to the mixture.

  • The reaction is incubated at a temperature of 40-50°C with continuous agitation (e.g., 450 rpm) for a period ranging from a few hours to 72 hours.

  • The progress of the reaction can be monitored by measuring the consumption of lauric acid.

  • After the reaction, the immobilized enzyme can be easily separated from the product mixture by filtration for potential reuse. The product can be further purified if necessary.

Comparative Analysis

The choice between chemical and enzymatic synthesis depends on various factors, including desired yield, purity, operational costs, and environmental considerations. The following tables summarize the key performance data for each method.

Table 1: Comparison of Reaction Conditions

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Methanesulfonate & trifluoroacetate mixture, H₂SO₄Immobilized lipases (R. oryzae, Novozym 435)
Temperature 110 - 140 °C40 - 50 °C
Reaction Time 5 - 14 hours2 - 72 hours
Pressure Atmospheric / Vacuum (for distillation)Atmospheric
Solvent Typically solvent-freeSolvent-free or organic solvents

Table 2: Comparison of Performance and Environmental Impact

ParameterChemical SynthesisEnzymatic Synthesis
Yield High (up to 100%)Variable (37% to >90%)
Product Purity High after distillation, but potential for byproductsGenerally high with fewer byproducts
Energy Consumption High due to high temperatures and distillationLow due to mild reaction conditions
Catalyst Reusability Difficult and often not cost-effectiveHigh, immobilized enzymes can be reused
Environmental Impact Use of harsh acids, potential for hazardous waste"Green" process, biodegradable catalyst, less waste
Product Labeling SyntheticCan be labeled as "natural"

Visualizing the Synthesis Pathways and Workflows

To better illustrate the processes, the following diagrams outline the logical relationships and experimental workflows for both synthesis methods.

cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start Mix Lauric Acid & Isoamyl Alcohol chem_heat Heat & Stir to Melt chem_start->chem_heat chem_cat Add Acid Catalyst chem_heat->chem_cat chem_react React at 110-140°C chem_cat->chem_react chem_distill Vacuum Distillation chem_react->chem_distill chem_prod Pure this compound chem_distill->chem_prod enz_start Mix Lauric Acid & Isoamyl Alcohol enz_cat Add Immobilized Lipase enz_start->enz_cat enz_react React at 40-50°C with Agitation enz_cat->enz_react enz_sep Separate Enzyme enz_react->enz_sep enz_prod This compound enz_sep->enz_prod enz_reuse Reuse Enzyme enz_sep->enz_reuse

Caption: Comparative workflow of chemical and enzymatic synthesis of this compound.

la Lauric Acid il This compound la->il ia Isoamyl Alcohol ia->il h2o Water il->h2o cat Acid Catalyst (e.g., H₂SO₄) cat->il + heat Heat (110-140°C) heat->il + la Lauric Acid il This compound la->il ia Isoamyl Alcohol ia->il h2o Water il->h2o lipase Immobilized Lipase lipase->il + temp Mild Heat (40-50°C) temp->il +

References

In-Vivo Performance of Isoamyl Laurate on Skin Barrier Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a robust skin barrier is crucial for preventing excessive water loss and protecting against environmental aggressors. Emollients are a cornerstone of dermatological formulations designed to support and enhance skin barrier function. Isoamyl laurate, a naturally derived ester, has gained prominence as a lightweight, non-greasy emollient and a popular alternative to silicones in cosmetic and pharmaceutical preparations.[1][2][3] Its sensory profile is well-documented, offering a smooth, velvety feel without the occlusivity of heavier lipids.[3][4]

This guide provides a comparative analysis of the in-vivo effects of various emollients on skin barrier function, with a special focus on this compound. While direct quantitative in-vivo data for this compound on key skin barrier parameters such as Transepidermal Water Loss (TEWL) and stratum corneum hydration is not extensively available in publicly accessible literature, this guide will compare its known properties with the well-documented in-vivo performance of other commonly used emollients. All quantitative data from cited studies are summarized for clear comparison, and detailed experimental protocols are provided.

Quantitative Comparison of Emollient Performance

The following tables summarize the in-vivo effects of various emollients on skin barrier function, as measured by TEWL and corneometry. A lower TEWL value indicates improved barrier integrity, while a higher corneometry reading signifies increased skin hydration.

Table 1: In-Vivo Effects of Emollients on Transepidermal Water Loss (TEWL)

Emollient/ProductSubject PopulationDuration of TreatmentKey Findings (Change in TEWL)
This compound Data not availableData not availableData not available in publicly accessible literature.
Trilipid Cream (Ceramides, Cholesterol, Fatty Acids) Infants/children with dry skin/atopic dermatitis5 weeksSignificant reduction in TEWL compared to baseline and a paraffin-based emollient.
Paraffin-Based Emollient Infants/children with dry skin/atopic dermatitis5 weeksLess effective in reducing TEWL compared to a trilipid cream.
Glycerol-based Gel Healthy volunteers7 days, 3x dailyData primarily focused on hydration; significant TEWL data not specified.
Aqueous Cream BP Healthy volunteers7 days, 3x dailyReported to potentially increase TEWL with repeated application over 28 days.
Petrolatum Healthy volunteers with dry skinSingle application, measured over 12 hoursSignificantly reduced TEWL, indicating improved barrier function.

Table 2: In-Vivo Effects of Emollients on Skin Hydration (Corneometry)

Emollient/ProductSubject PopulationDuration of TreatmentKey Findings (Change in Corneometer Units)
This compound Data not availableData not availableData not available in publicly accessible literature. Known to be moisturizing without a heavy feel.
Glycerol-based Gel (Doublebase Gel) 20 participants7 days, 3x dailyStepwise, cumulative increase of over 10 a.u. by day 7. Significantly higher hydration than Aqueous Cream BP.
Aqueous Cream BP 20 participants7 days, 3x dailyModest increase in hydration that returned to near baseline levels overnight.
Emollient-Rich Moisturizing Cream Subjects with moderate-to-severe dry skin8 weeks, twice dailySignificant mean percent improvements from baseline: Week 2 (41%), Week 4 (38%), and Week 8 (116%).

Experimental Protocols

The following is a generalized methodology for in-vivo studies assessing the efficacy of emollients on skin barrier function.

1. Subject Recruitment and Baseline Assessment:

  • Inclusion Criteria: Healthy volunteers with normal to dry skin, or patients with specific skin conditions (e.g., atopic dermatitis) as per study design.

  • Exclusion Criteria: Subjects with active skin diseases in the test area, known allergies to cosmetic ingredients, or use of topical medications that could interfere with the results.

  • Acclimatization: Subjects acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.

  • Baseline Measurements: Baseline TEWL and corneometry readings are taken on designated test sites (commonly the volar forearm).

2. Product Application:

  • A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the designated skin area.

  • A control site with no product application is typically included.

3. Measurement Intervals:

  • TEWL and corneometry measurements are repeated at specified time points after product application (e.g., 1, 2, 4, 24, and 48 hours for short-term studies; daily or weekly for long-term studies).

4. Instrumentation:

  • Transepidermal Water Loss (TEWL): Measured using a Tewameter® (e.g., TM300, Courage + Khazaka), which quantifies the water vapor flux from the skin surface in g/m²/h.

  • Skin Hydration: Measured using a Corneometer® (e.g., CM 825, Courage + Khazaka), which determines the electrical capacitance of the skin, correlating with the hydration level of the stratum corneum.

5. Data Analysis:

  • Changes from baseline in TEWL and corneometry values are calculated for each treatment and control group.

  • Statistical analysis is performed to determine the significance of the observed changes and differences between groups.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome subject_recruitment Subject Recruitment (Inclusion/Exclusion Criteria) acclimatization Acclimatization (Controlled Environment) subject_recruitment->acclimatization baseline_measurement Baseline Measurement (TEWL & Corneometry) acclimatization->baseline_measurement product_application Product Application (Standardized Amount) baseline_measurement->product_application measurement_intervals Post-Application Measurements (Multiple Time Points) product_application->measurement_intervals data_analysis Data Analysis (Statistical Comparison) measurement_intervals->data_analysis results Comparative Efficacy Results data_analysis->results skin_barrier_function cluster_stratum_corneum Stratum Corneum cluster_emollients Emollient Action cluster_outcomes Skin Barrier Enhancement corneocytes Corneocytes ('Bricks') lipid_matrix Intercellular Lipids ('Mortar') (Ceramides, Cholesterol, Fatty Acids) reduced_tewl Reduced TEWL lipid_matrix->reduced_tewl increased_hydration Increased Hydration lipid_matrix->increased_hydration occlusives Occlusives (e.g., Petrolatum) Form a barrier to water loss occlusives->reduced_tewl humectants Humectants (e.g., Glycerol) Attract and hold water humectants->increased_hydration lipid_replenishers Lipid Replenishers (e.g., Ceramides, Esters) Integrate into the lipid matrix lipid_replenishers->lipid_matrix

References

A Comparative Analysis of Isoamyl Laurate and Other Lightweight Esters in Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is critical to achieving the desired sensory profile, efficacy, and stability of the final product. Isoamyl laurate has emerged as a prominent lightweight ester, often lauded as a natural and biodegradable alternative to silicones.[1][2] This guide provides an objective comparison of this compound's performance against other commonly used lightweight esters, supported by available data and standardized experimental methodologies for a technical audience of researchers, scientists, and drug development professionals.

Performance Comparison of Lightweight Esters

This compound is an ester derived from isoamyl alcohol (from sources like sugarcane or beetroot) and lauric acid (often from coconut oil).[1] Its performance is best understood in relation to other emollients that occupy a similar functional space in formulations. The following table summarizes the key performance characteristics of this compound compared to other notable lightweight esters and silicones, which it often replaces.

Table 1: Comparative Performance of this compound and Alternative Emollients

ParameterThis compoundCoco-Caprylate/CaprateCaprylic/Capric TriglycerideC12-15 Alkyl BenzoateIsopropyl Myristate (IPM)Cyclopentasiloxane (D5)
Sensory Profile Very light, silky, velvety, "dry" feel[3][4]Soft, silicone-like feelSmooth, non-greasy, but can feel slightly heavierDry, silky, elegant feelRich slip, can have an "oily" feelSilky, smooth, volatile glide
Absorption Speed Very FastFastFastFastMediumVery Fast (Evaporates)
Spreadability Excellent / Very HighHighMedium-FastHighHighVery High
Residue/Greasiness Non-greasy, no residueNon-greasyNon-greasy finishDry, non-oily finishCan leave an oily residueNo residue (due to volatility)
Key Function Silicone alternative, emollient, pigment dispersantNatural silicone alternative, emollientEmollient, moisturizing agentDry emollient, solvent for UV filtersPenetration enhancer, emollientTransient emollient, improves slip
Natural Origin Yes (Plant-derived)Yes (Plant-derived)Yes (Plant-derived)No (Synthetic)No (Synthetic)No (Synthetic)
Biodegradability Readily BiodegradableBiodegradableBiodegradableNot readily biodegradableNot readily biodegradableNon-biodegradable, persistent

Detailed Performance Attributes

1. Sensory Profile and Absorption

This compound is renowned for providing a silky, velvety, and non-greasy skin feel, absorbing very quickly without stickiness. This makes it an exceptional choice for lightweight facial serums, lotions, and primers. In comparison, Coco-Caprylate/Caprate also offers a pleasant, soft sensory experience and is considered a strong natural alternative to silicones. Caprylic/Capric Triglyceride is a versatile emollient but can feel slightly heavier than this compound. Isopropyl Myristate (IPM) is known for its rich slip but is often perceived as having a more traditionally "oily" feel, making it less suitable for formulations where a dry finish is desired.

2. Spreadability

Excellent spreadability is a key characteristic of this compound, enhancing the application of products and ensuring an even distribution of active ingredients. This high-spreading nature is comparable to that of volatile silicones like Cyclopentasiloxane. The spreading values of esters are inversely correlated with their viscosity; lower viscosity esters like this compound tend to spread more quickly and cover a larger surface area. This property is crucial in formulations like sunscreens and foundations for uniform coverage.

3. Moisturizing and Emollient Effects

As an emollient, this compound helps to soften and moisturize the skin by forming a light, non-occlusive film that reduces transepidermal water loss (TEWL). Despite its lightweight texture, it effectively locks in moisture, leaving the skin feeling supple. Its emollient properties are beneficial for maintaining skin plasticity and improving the appearance of the stratum corneum. Other esters like Caprylic/Capric Triglyceride also provide excellent moisturization by penetrating the stratum corneum.

4. Functionality as a Silicone Alternative

This compound is frequently marketed as a "natural silicone alternative." It mimics the silky texture and smooth application of silicones like dimethicone and cyclopentasiloxane without the associated environmental concerns, such as a lack of biodegradability. While it successfully replaces the sensory feel of silicones, it is important to note that this compound is non-volatile, unlike cyclomethicones. Therefore, it cannot replicate the "vanishing" feel that is key to the performance of some formulations where rapid evaporation is required.

Experimental Protocols

The evaluation of lightweight esters relies on standardized quantitative and qualitative methods to ensure objective comparisons.

1. Spreadability Measurement

The spreading characteristics of emollients are a critical factor in their performance. This can be quantified by measuring the area a known volume of the ester covers over time on a substrate.

  • Objective: To determine the spreading value of an ester on a synthetic skin-like surface.

  • Apparatus: A flat, non-porous substrate (e.g., Vitro-Skin® or a silicone sheet), a micropipette, a high-speed digital camera, and image analysis software.

  • Methodology:

    • A precise volume (e.g., 10 µL) of the test ester is dispensed onto the center of the synthetic substrate.

    • The droplet is recorded by the camera at fixed intervals (e.g., every 5 seconds for the first minute, then every minute for up to 10 minutes).

    • Image analysis software is used to measure the diameter or area of the spreading droplet at each time point.

    • The spreading value (often in mm²/s) is calculated from the change in area over time.

    • As a general principle, lower viscosity esters exhibit higher spreading values.

2. Sensory Panel Evaluation

Sensory analysis provides data on the perceived feel and performance of an ingredient when applied to the skin.

  • Objective: To quantitatively assess sensory attributes such as greasiness, absorption, and after-feel.

  • Panel: A trained panel of 10-15 individuals with demonstrated sensory acuity.

  • Methodology:

    • Sample Preparation: The esters are tested as pure materials or in a simple base formulation. Samples are coded to blind the panelists.

    • Application: A standardized amount of each sample is applied to a designated area on the panelists' forearms.

    • Evaluation: Panelists evaluate specific attributes at defined time points (e.g., during application, 1 minute after, 5 minutes after).

    • Rating: Attributes (e.g., "Greasiness," "Silkiness," "Tackiness") are rated on a linear scale (e.g., a 10 cm line anchored with "Low" and "High").

    • Data Analysis: The results are statistically analyzed to determine significant differences in the sensory profiles of the tested esters.

Visualizing Workflows and Relationships

Experimental Workflow for Sensory Evaluation

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 Panelist Selection & Training p2 Sample Preparation & Blinding p1->p2 e1 Standardized Application of Samples p2->e1 e2 Timed Sensory Evaluation e1->e2 e3 Data Recording on Scales e2->e3 a1 Data Collection & Compilation e3->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Interpretation & Reporting a2->a3

Caption: Workflow for a quantitative sensory panel evaluation of cosmetic esters.

Logical Relationship: Emollient Selection Cascade

G cluster_input Formulation Goal cluster_decision Selection Criteria cluster_output Ester Choice goal Desired Sensory Profile (e.g., Lightweight Serum) c1 Initial Feel: Quick Spread? goal->c1 c2 Mid-Feel: Cushion vs. Dryness? c1->c2 c3 After-Feel: Non-Greasy Finish? c2->c3 c4 Natural/Sustainable? c3->c4 ester This compound or Coco-Caprylate c4->ester

Caption: Decision-making cascade for selecting a lightweight, natural emollient.

References

The Safety and Non-Irritancy of Isoamyl Laurate for Topical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl laurate, an ester of isoamyl alcohol and lauric acid, is a popular emollient in the cosmetics and pharmaceutical industries, often touted as a natural and effective alternative to silicones. Its appeal lies in its light, non-greasy feel and excellent spreadability. This guide provides a comprehensive analysis of the safety and non-irritancy of this compound for topical use, comparing its performance with common alternatives. The information presented is supported by available toxicological data and standardized experimental protocols to aid in formulation development and safety assessment.

Safety Profile of this compound

Regulatory bodies and expert panels have consistently found this compound to be safe for its intended use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe in the present practices of use and concentration when formulated to be non-irritating. Human patch tests involving a finished product containing 2% this compound showed minimal adverse effects, further supporting its low irritation potential. It is also not considered to be a skin sensitizer.

Comparative Safety Analysis of Emollients

The selection of an emollient is a critical factor in the development of topical products, with the safety and irritation profile being of paramount importance. The following table summarizes the available safety data for this compound and several common alternatives.

IngredientTypeKey Safety & Irritation DataSensitization PotentialSources
This compound EsterConsidered non-irritating in cosmetic formulations. Human patch tests with a 2% formulation showed minimal adverse effects.Not considered a skin sensitizer.CIR
Isopropyl Myristate EsterAnimal studies (rabbits) showed mild to moderate irritation with undiluted application. In human studies with product formulations (15-58%), it was not a skin irritant.Not a skin sensitizer in human studies.[1]
Caprylic/Capric Triglyceride EsterGenerally considered non-irritating and non-sensitizing to the skin and eyes.No evidence of significant allergenic potential under HRIPT conditions.[2]
C12-15 Alkyl Benzoate EsterNot irritating in human patch tests at 100% concentration for 48 hours.Not sensitizing in Human Repeat Insult Patch Tests (HRIPTs).[3]
Dimethicone SiliconeClassified as a minimal irritant in most dermal irritation studies on rabbits.Not a sensitizer in mouse, guinea pig, or human (HRIPT at 5.0%) studies.[4]
Isoamyl Cocoate EsterConsidered non-irritating to both skin and eyes.No adverse effects regarding dermal irritation or sensitization have been reported.

Experimental Protocols

The safety and non-irritancy of topical ingredients are evaluated through a series of standardized in vitro and in vivo tests. Below are detailed methodologies for key experiments.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic or pharmaceutical ingredient.

  • Objective: To determine the potential of a test material to induce contact sensitization after repeated application to the skin of human subjects.

  • Methodology:

    • Induction Phase: A small amount of the test material is applied to a patch, which is then affixed to the skin of the subjects (typically on the back) for a 24-hour period. This process is repeated nine times over a three-week period at the same application site.

    • Rest Phase: A two-week period with no patch application follows the induction phase, allowing for the development of any potential allergic response.

    • Challenge Phase: A single patch with the test material is applied to a new, previously untreated skin site.

  • Evaluation: The test sites are scored for signs of irritation (erythema, edema) at specified time points after patch removal during both the induction and challenge phases. A reaction at the challenge site in the absence of a significant reaction at the induction site is indicative of sensitization. A typical scoring scale is as follows:

    • 0: No visible reaction

    • 1: Faint erythema

    • 2: Well-defined erythema

    • 3: Erythema and edema

    • 4: Erythema, edema, and vesicles

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This in vitro test is a validated alternative to animal testing for assessing skin irritation.

  • Objective: To identify substances that are irritant to the skin.

  • Methodology:

    • Test System: A three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

    • Procedure: The test substance is applied topically to the tissue surface for a defined period.

    • Endpoint: Cell viability is measured by enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified colorimetrically. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Visualization of Experimental Workflow and Safety Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_preclinical Pre-clinical Assessment cluster_clinical Clinical Assessment In Vitro Screening In Vitro Screening Animal Testing (if necessary) Animal Testing (if necessary) In Vitro Screening->Animal Testing (if necessary) Initial Safety Phase I (Safety) Phase I (Safety) Animal Testing (if necessary)->Phase I (Safety) IND Submission HRIPT HRIPT Phase I (Safety)->HRIPT Human Safety Product Formulation Product Formulation HRIPT->Product Formulation Final Safety Approval Pre-clinical Assessment Pre-clinical Assessment Clinical Assessment Clinical Assessment

Caption: Experimental workflow for topical ingredient safety assessment.

G This compound This compound (Non-irritating, Non-sensitizing) High Safety Profile High Safety Profile This compound->High Safety Profile Caprylic/Capric Triglyceride Caprylic/Capric Triglyceride (Generally Non-irritating) Caprylic/Capric Triglyceride->High Safety Profile C12-15 Alkyl Benzoate C12-15 Alkyl Benzoate (Non-irritating at 100%) C12-15 Alkyl Benzoate->High Safety Profile Dimethicone Dimethicone (Minimal Irritant) Moderate Safety Profile Moderate Safety Profile Dimethicone->Moderate Safety Profile Isopropyl Myristate Isopropyl Myristate (Mild to Moderate Irritant - undiluted) Lower Safety Profile (undiluted) Lower Safety Profile (undiluted) Isopropyl Myristate->Lower Safety Profile (undiluted)

Caption: Comparative safety profiles of common emollients.

Conclusion

Based on the available data, this compound is a safe and non-irritating emollient for topical use. Its favorable safety profile, comparable to or better than many common alternatives, combined with its desirable sensory characteristics, makes it an excellent choice for a wide range of cosmetic and pharmaceutical formulations. For formulators prioritizing both performance and a high degree of safety, this compound presents a compelling option. As with any ingredient, it is recommended to conduct appropriate safety testing on the final formulation to ensure product safety and consumer acceptance.

References

comparative analysis of different lipases for isoamyl laurate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The enzymatic synthesis of isoamyl laurate, an ester valued for its emollient properties in the cosmetic industry, presents a green alternative to traditional chemical methods.[1][2] Lipases, due to their substrate specificity and ability to function under mild conditions, are the biocatalysts of choice for this esterification reaction. This guide provides a comparative analysis of various microbial lipases for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable enzyme for their specific applications.

Performance of Different Lipases

Several microbial lipases have been investigated for their efficacy in catalyzing the synthesis of this compound from lauric acid and isoamyl alcohol. The performance of these lipases varies significantly in terms of conversion efficiency, reaction time, and optimal reaction conditions.

A study comparing microbial lipases immobilized on silica hydroxyethylcellulose (SiO2-HEC) in a solvent-free system found that the lipase from Rhizopus oryzae exhibited the highest performance.[1][2] Other lipases from Candida rugosa, Pseudomonas fluorescens, Burkholderia cepacia, and Penicillium camemberti also demonstrated the ability to catalyze the reaction, albeit at different rates.[1]

In another study conducted in supercritical carbon dioxide, Novozym 435, an immobilized lipase from Candida antarctica, yielded a maximum conversion of 37% for this compound. This study also investigated Lipolase 100T (Thermomyces lanuginosus) and lipase from Candida rugosa.

The choice of solvent and the use of immobilized enzymes are critical factors influencing the reaction equilibrium and enzyme stability. For instance, immobilized lipases are generally preferred due to their enhanced stability and ease of reuse.

Comparative Data on Lipase Performance

The following table summarizes the experimental data for the synthesis of this compound using different lipases.

Lipase SourceSupport/FormSolventMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Rhizopus oryzaeSiO2-HECSolvent-free1:14572Highest Performance
Candida antarctica (Novozym 435)ImmobilizedSupercritical CO2Not specified40-452-337
Candida rugosaSiO2-HECSolvent-free1:14572Lower than R. oryzae
Pseudomonas fluorescensSiO2-HECSolvent-free1:14572Lower than R. oryzae
Burkholderia cepaciaSiO2-HECSolvent-free1:14572Lower than R. oryzae
Penicillium camembertiSiO2-HECSolvent-free1:14572Lower than R. oryzae
Thermomyces lanuginosus (Lipolase 100T)ImmobilizedSupercritical CO2Not specified40-452-3Lower than Novozym 435

Experimental Protocols

The following is a generalized experimental protocol for the lipase-catalyzed synthesis of this compound. Specific conditions may vary depending on the lipase used.

Materials:

  • Lauric acid

  • Isoamyl alcohol

  • Selected lipase (free or immobilized)

  • Solvent (e.g., n-hexane, or solvent-free system)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reactant Mixture: In a reaction vessel, combine lauric acid and isoamyl alcohol at a desired molar ratio (e.g., 1:1).

  • Enzyme Addition: Add the selected lipase to the reaction mixture. The amount of enzyme is typically based on activity units or weight percentage.

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 45°C) with constant agitation (e.g., 250 rpm).

  • Water Removal: If the reaction is sensitive to water, molecular sieves can be added to the reaction medium to remove the water produced during esterification.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the concentration of this compound.

  • Termination and Product Recovery: Once the reaction reaches equilibrium or the desired conversion, stop the reaction by separating the enzyme from the mixture (e.g., by filtration for immobilized enzymes). The product, this compound, can then be purified from the reaction mixture.

Visualizing the Process

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis and Purification lauric_acid Lauric Acid mixing Mixing of Reactants lauric_acid->mixing isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->mixing lipase_addition Addition of Lipase mixing->lipase_addition incubation Incubation at Controlled Temperature & Agitation lipase_addition->incubation sampling Reaction Monitoring (GC) incubation->sampling enzyme_removal Enzyme Separation incubation->enzyme_removal sampling->incubation Feedback purification Product Purification enzyme_removal->purification product This compound purification->product

Caption: A general workflow for the enzymatic synthesis of this compound.

Comparative Analysis Logic

comparative_analysis cluster_lipases Lipase Selection cluster_parameters Performance Metrics cluster_decision Decision Making lipase1 Rhizopus oryzae conversion Conversion Rate (%) lipase1->conversion time Reaction Time (h) lipase1->time conditions Optimal Conditions (Temp, Ratio, Solvent) lipase1->conditions lipase2 Candida antarctica lipase2->conversion lipase2->time lipase2->conditions lipase3 Thermomyces lanuginosus lipase3->conversion lipase3->time lipase3->conditions lipase4 Other Lipases lipase4->conversion lipase4->time lipase4->conditions comparison Comparative Analysis conversion->comparison time->comparison conditions->comparison optimal_lipase Optimal Lipase Selection comparison->optimal_lipase

Caption: Logical flow for selecting the optimal lipase for this compound synthesis.

Conclusion

The selection of an appropriate lipase is a critical step in the efficient synthesis of this compound. Based on the available data, immobilized Rhizopus oryzae lipase demonstrates high performance in solvent-free systems, making it a promising candidate for industrial applications. Novozym 435 (Candida antarctica) also shows good activity, particularly in supercritical fluid systems. Further optimization of reaction parameters for each specific lipase can lead to improved yields and process efficiency. This guide provides a foundation for researchers to compare and select the most suitable biocatalyst for their this compound synthesis needs.

References

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Reactant of Route 1
Reactant of Route 1
Isoamyl Laurate
Reactant of Route 2
Reactant of Route 2
Isoamyl Laurate

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